Methyl (4-formylphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-formylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJREDXPLOESKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502322 | |
| Record name | Methyl (4-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20131-81-1 | |
| Record name | Methyl (4-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl (4-formylphenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl (4-formylphenyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The primary and most direct route involves the reaction of 4-aminobenzaldehyde with methyl chloroformate. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visualization of the reaction pathway.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzaldehyde attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion and a proton to form the stable carbamate product. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride byproduct.
Experimental Protocol
The following protocol is a standard procedure for the synthesis of this compound.
Materials:
-
4-Aminobenzaldehyde
-
Methyl chloroformate
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde in a suitable anhydrous aprotic solvent such as dichloromethane.
-
Addition of Base: Add a suitable base, such as pyridine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Aminobenzaldehyde | 1.0 equivalent |
| Methyl Chloroformate | 1.1 equivalents |
| Pyridine | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | |
| Yield | Typically 80-95% |
| Purity | >98% (after purification) |
| Appearance | White to off-white solid |
| Melting Point | 145-147 °C |
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformation from reactants to the final product.
Caption: Reaction scheme for the synthesis of this compound.
This technical guide provides a comprehensive overview for the synthesis of this compound. For successful execution, it is imperative to adhere to standard laboratory safety procedures and use anhydrous conditions, as methyl chloroformate is sensitive to moisture. The characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
An In-depth Technical Guide to Methyl (4-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (4-formylphenyl)carbamate, also known as 4-(methoxycarbonylamino)benzaldehyde, is an organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a carbamate moiety, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characterization data.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while data for the direct target molecule is limited, properties of the closely related precursor, 4-aminobenzaldehyde, are included for reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | N/A |
| Molecular Weight | 179.17 g/mol | N/A |
| Appearance | Golden yellow crystals (for 4-aminobenzaldehyde) | [1] |
| Melting Point | 68-70 °C (for 4-aminobenzaldehyde) | [1] |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| CAS Number | 1859-07-0 | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-aminobenzaldehyde with methyl chloroformate. The following protocol is a general procedure based on standard carbamate synthesis methodologies.[2][3]
Materials:
-
4-Aminobenzaldehyde
-
Methyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.0 to 1.2 equivalents) to the stirred solution at 0 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminobenzaldehyde) is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of the Precursor: p-Aminobenzaldehyde
A common precursor, p-aminobenzaldehyde, can be synthesized from p-nitrotoluene.[1] The procedure involves the reaction of p-nitrotoluene with a sodium sulfide solution, followed by steam distillation and crystallization.[1] The resulting golden yellow crystals should be stored in a sealed bottle.[1]
Characterization Data (Predicted and Analogous Compounds)
Due to the limited availability of specific experimental data for this compound, the following data is based on predictions and analysis of analogous compounds.
¹H NMR Spectroscopy
The expected proton NMR spectrum of this compound in CDCl₃ would show characteristic peaks for the aromatic protons, the aldehyde proton, the carbamate N-H proton, and the methyl ester protons. For comparison, the ¹H NMR spectrum of 4-methylphenyl carbamate shows signals for the methyl group, an NH proton, and aromatic protons.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the carbamate, the methyl carbon of the ester, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the aldehyde, and the C=O stretching of the carbamate group. For instance, various carbamates show -NH stretching in the range of 3255-3526 cm⁻¹ and >C=O stretching between 1604-1745 cm⁻¹.[4]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Synthesis and Characterization Workflow.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities of this compound or its involvement in any signaling pathways. However, the carbamate functional group is a well-known pharmacophore present in numerous therapeutic agents.[5] Carbamates are known to act as insecticides and have been incorporated into drugs for various diseases.[5] The presence of the aldehyde group also offers a site for further chemical modifications to explore potential biological targets.
The general biological relevance of carbamates suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological profile. The diagram below illustrates a potential logic for investigating the biological activity of this compound.
Caption: Biological Activity Investigation Workflow.
Conclusion
This compound is a compound of interest for chemical synthesis and potential drug discovery. This guide provides a foundational understanding of its properties and a practical approach to its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical properties and to explore its potential biological activities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. methods of preparation of Methyl chloroformate [cnchemshop.com]
- 3. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl (4-formylphenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for methyl (4-formylphenyl)carbamate. Due to the limited availability of published experimental data for this specific compound, the following sections present a combination of predicted spectroscopic values based on analogous compounds and established experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.6 | Doublet | 2H | Aromatic protons (ortho to -NHCOO) |
| ~7.2 | Singlet (broad) | 1H | Amine proton (-NH) |
| ~3.8 | Singlet | 3H | Methyl protons (-OCH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehyde carbonyl carbon (-CHO) |
| ~154 | Carbamate carbonyl carbon (-O-(C=O)-NH-) |
| ~145 | Aromatic carbon (ipso, attached to -NHCOO) |
| ~135 | Aromatic carbon (ipso, attached to -CHO) |
| ~131 | Aromatic carbons (ortho to -CHO) |
| ~118 | Aromatic carbons (ortho to -NHCOO) |
| ~53 | Methyl carbon (-OCH₃) |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1720 | Strong, Sharp | Carbamate C=O Stretch |
| ~1690 | Strong, Sharp | Aldehyde C=O Stretch |
| ~1600, ~1520 | Medium | Aromatic C=C Bending |
| ~1220 | Strong | C-O Stretch (ester) |
| ~840 | Strong | para-disubstituted benzene C-H bend |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - CHO]⁺ |
| 121 | High | [M - NHCOOCH₃]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 59 | Moderate | [COOCH₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.
-
Process the FID with an appropriate window function and Fourier transform.
-
Reference the spectrum to the solvent peak of CDCl₃ (77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.
-
For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide on the Solubility of Methyl (4-formylphenyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl (4-formylphenyl)carbamate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes a detailed experimental protocol for measuring solubility, a discussion of the key factors influencing the solubility of carbamate-containing compounds, and an illustrative data representation.
Introduction to this compound and its Solubility
This compound is an organic compound that incorporates both a carbamate and a benzaldehyde functional group. The solubility of a compound is a critical physicochemical property in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1] Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into potential therapeutic agents.
Carbamates, as a class of compounds, exhibit a wide range of solubilities depending on their specific structure.[2] The presence of both polar (carbamate and formyl groups) and non-polar (phenyl ring) moieties in this compound suggests that its solubility will be significantly influenced by the polarity of the solvent.[3] Generally, carbamates are more soluble in polar organic solvents.[3]
Illustrative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (g/L) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 |
| Acetone | C₃H₆O | 5.1 | 50 - 100 |
| Ethanol | C₂H₅OH | 4.3 | 20 - 50 |
| Methanol | CH₃OH | 5.1 | 20 - 50 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 10 - 20 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 5 - 10 |
| Toluene | C₇H₈ | 2.4 | < 1 |
| Hexane | C₆H₁₄ | 0.1 | < 0.1 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[5][6]
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.[4]
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Centrifugation can be used to facilitate this process.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.[8] A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of the Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a new chemical entity, such as this compound, with a focus on solubility assessment, a critical step in the drug discovery process.[9][10]
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path to generating accurate and reproducible solubility data. Understanding the solubility of this compound is a fundamental step in its journey from a synthesized molecule to a potential therapeutic agent, enabling informed decisions in process development, formulation, and further preclinical testing.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. s4science.at [s4science.at]
- 9. Drug Discovery Workflow - What is it? [vipergen.com]
- 10. compoundchem.com [compoundchem.com]
In-depth Technical Guide: Characterization of Pyridazino[4,5-b]indoles
Introduction
This technical guide provides a comprehensive overview of the characterization of the pyridazino[4,5-b]indole scaffold, a class of heterocyclic compounds of significant interest to researchers in drug discovery and development. While a definitive public record for CAS 140428-72-4, putatively identified as 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazino[4,5-b]indole-3-carbonitrile, remains elusive, this guide will focus on the general methodologies for the synthesis, characterization, and biological evaluation of this important class of molecules. Pyridazino[4,5-b]indoles have garnered attention for their diverse pharmacological activities, including potent antitumor and kinase inhibitory effects.
Synthesis and Purification
The synthesis of pyridazino[4,5-b]indole derivatives typically involves a multi-step process. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of Pyridazino[4,5-b]indol-4-ones
A common route to the pyridazino[4,5-b]indol-4-one core involves the condensation of an appropriately substituted indole-2-carboxylate with hydrazine hydrate. Further modifications can be introduced at various positions of the heterocyclic system to generate a library of derivatives.
-
Step 1: Formation of the Pyridazino[4,5-b]indol-4-one Core. A mixture of an ethyl 3-formyl-1H-indole-2-carboxylate derivative and hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one core structure.[1]
-
Step 2: N-Alkylation/N-Arylation. To introduce substituents at the nitrogen atoms of the pyridazinone or indole rings, an N-alkylation or N-arylation reaction can be performed. The pyridazino[4,5-b]indol-4-one is treated with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed.
-
Step 3: Functional Group Interconversion. Further chemical modifications can be achieved through various functional group interconversions. For instance, a cyano group can be introduced, or other functionalities can be modified to explore the structure-activity relationship (SAR).
Purification:
The synthesized compounds are typically purified using column chromatography on silica gel, employing a gradient of solvents such as ethyl acetate and hexane. The purity of the final compounds is assessed by high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The structural elucidation of the synthesized pyridazino[4,5-b]indole derivatives is accomplished through a combination of spectroscopic techniques.
| Technique | Typical Observations |
| ¹H NMR | Aromatic protons of the indole and phenyl rings typically appear in the range of δ 7.0-8.5 ppm. Protons of alkyl substituents will be observed in the upfield region. The chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR | Carbonyl carbons of the pyridazinone ring are typically observed around δ 160-170 ppm. Aromatic carbons appear in the δ 110-150 ppm region. The nitrile carbon, if present, would be found further downfield. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds, typically observed as the [M+H]⁺ ion. |
| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed molecular formula. |
Biological Activity and Mechanism of Action
Pyridazino[4,5-b]indole derivatives have been reported to exhibit a range of biological activities, most notably as inhibitors of protein kinases involved in cancer cell signaling.
Kinase Inhibition Assays:
The inhibitory activity of these compounds against specific kinases is evaluated using in vitro kinase assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
The kinase enzyme, its substrate, and ATP are combined in a reaction buffer.
-
The test compound (dissolved in DMSO) is added at various concentrations.
-
The reaction is incubated at a specific temperature (e.g., 30 °C) for a set period.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.
Cell-Based Assays:
The anti-proliferative activity of the compounds is assessed in various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined.
Signaling Pathway Analysis:
Pyridazino[4,5-b]indoles have been shown to target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridazino[4,5-b]indoles.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a potential kinase inhibitor from the pyridazino[4,5-b]indole class.
Caption: Experimental workflow for the characterization of a pyridazino[4,5-b]indole kinase inhibitor.
Conclusion
References
An In-depth Technical Guide to Methyl (4-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The carbamate functional group is a cornerstone in drug design, present in numerous approved therapeutic agents. Its ability to act as a stable bioisostere of amide or ester groups, coupled with its capacity to engage in hydrogen bonding, makes it a valuable component in the design of enzyme inhibitors and other bioactive molecules. The aldehyde functionality, on the other hand, is a versatile chemical handle for a variety of transformations, including reductive amination, condensation reactions, and the formation of Schiff bases. The combination of these two groups in methyl (4-formylphenyl)carbamate makes it a molecule with significant potential for the development of novel compounds with tailored biological activities.
Physicochemical Properties
While specific experimental data for this compound is not widely published, the physicochemical properties can be estimated based on closely related analogs. The following table summarizes key data for analogous compounds to provide a comparative reference.
| Property | tert-butyl (4-formylphenyl)(methyl)carbamate | Methyl 4-(4-formylphenyl)benzoate |
| CAS Number | 780821-17-2 | 70916-89-1 |
| Molecular Formula | C13H17NO3 | C15H12O3 |
| Molecular Weight | 235.28 g/mol | 240.25 g/mol |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | 112-116 °C |
| Purity | 95.0% (as per supplier) | 95% |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through the reaction of 4-aminobenzaldehyde with methyl chloroformate in the presence of a base. This is a standard and reliable method for the formation of N-aryl carbamates.
Experimental Protocol
Materials:
-
4-Aminobenzaldehyde
-
Methyl chloroformate
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the cooled solution.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Potential Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the development of various therapeutic agents.
Role as an Acetylcholinesterase Inhibitor
Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis. The carbamate moiety can react with the serine residue in the active site of AChE, leading to a carbamoylated, inactive enzyme. The rate of hydrolysis of the carbamoylated enzyme is much slower than that of the acetylated enzyme, leading to prolonged inhibition.
Caption: Mechanism of acetylcholinesterase inhibition by a carbamate.
Precursor for Schiff Base Ligands and Heterocycles
The aldehyde group can readily undergo condensation with various amines to form Schiff bases. These Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Furthermore, the aldehyde can serve as a starting point for the synthesis of various heterocyclic ring systems, which are prevalent in many drug molecules.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity with considerable potential in drug discovery and development. Its straightforward synthesis and the presence of two versatile functional groups provide a platform for the creation of diverse molecular architectures. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising compound.
Theoretical Framework for the Analysis of Methyl (4-formylphenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of methyl (4-formylphenyl)carbamate, a molecule of interest in medicinal chemistry and materials science. Due to a notable scarcity of published theoretical and experimental data specifically for this compound, this document serves as a detailed roadmap for future research. It outlines robust protocols for synthesis, spectroscopic characterization, and in-silico computational analysis. By leveraging data from structurally analogous compounds, this guide presents expected spectroscopic values and a complete methodology for conducting high-level theoretical studies using Density Functional Theory (DFT). Furthermore, a plausible mechanism of action, based on the common biological activities of carbamates, is proposed and visualized. This document is intended to be an essential resource for researchers initiating projects on this compound, enabling a structured and theoretically grounded investigation.
Introduction
This compound is a bifunctional organic molecule featuring a reactive aldehyde group and a carbamate moiety on a phenyl ring. The carbamate group is a well-established pharmacophore found in numerous FDA-approved drugs, where it often acts as a peptide bond isostere or interacts with enzyme active sites.[1][2] The aldehyde functionality provides a handle for a variety of chemical transformations, including reductive amination and the formation of Schiff bases, making it a versatile building block for the synthesis of more complex molecules.
The unique combination of these two functional groups suggests potential applications in drug discovery, particularly in the design of enzyme inhibitors or covalent modifiers. Carbamate-containing compounds are known to act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.[3]
This guide addresses the current lack of specific theoretical and experimental data for this compound by proposing a comprehensive research workflow.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be achieved via the reaction of 4-aminobenzaldehyde with methyl chloroformate. This standard method for carbamate formation is well-documented for a variety of substrates.
Detailed Synthesis Protocol
Materials:
-
4-aminobenzaldehyde
-
Methyl chloroformate
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Predicted Spectroscopic and Physical Data
Predicted Spectroscopic Data
| Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 (singlet) |
| Aromatic (Ha, ortho to -CHO) | 7.8 - 8.0 (doublet) |
| Aromatic (Hb, ortho to -NHCOO) | 7.5 - 7.7 (doublet) |
| Carbamate N-H | 6.8 - 7.2 (broad singlet) |
| Methyl (-OCH₃) | 3.7 - 3.9 (singlet) |
| Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Carbamate (C=O) | 153 - 155 |
| Aromatic (C-NHCOO) | 142 - 145 |
| Aromatic (C-CHO) | 134 - 136 |
| Aromatic (CH, ortho to -CHO) | 130 - 132 |
| Aromatic (CH, ortho to -NHCOO) | 118 - 120 |
| Methyl (-OCH₃) | 52 - 54 |
| Table 3: Predicted FT-IR Data (cm⁻¹) | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (carbamate) | 3200 - 3400 (sharp) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aldehyde) | 2720 - 2820 |
| C=O Stretch (aldehyde) | 1690 - 1710 |
| C=O Stretch (carbamate) | 1700 - 1730 |
| N-H Bend (carbamate) | 1590 - 1620 |
| C-O Stretch (carbamate) | 1200 - 1250 |
Predicted Physical Properties
| Table 4: Predicted Physical Properties | |
| Property | Predicted Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | 120 - 140 °C (estimated) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
Proposed Theoretical Study Protocol
To understand the intrinsic electronic and structural properties of this compound, a computational study using Density Functional Theory (DFT) is recommended.
Computational Methodology
-
Software: All calculations should be performed using a quantum chemistry software package such as Gaussian 16.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set should be employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.
-
Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated to determine the HOMO-LUMO gap, which provides insights into the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Visualizations
Proposed Synthesis Workflow
Caption: A flowchart illustrating the proposed synthesis of this compound.
Theoretical Study Workflow
Caption: A logical workflow for the computational study of this compound.
Hypothetical Signaling Pathway: Enzyme Inhibition
Caption: A potential mechanism of action via covalent modification of a serine hydrolase.
References
An In-depth Technical Guide on the Crystal Structure of Methyl (4-formylphenyl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural characteristics of methyl (4-formylphenyl)carbamate, a compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available crystal structure for this specific molecule, this guide presents a comprehensive analysis based on the crystallographic data of structurally analogous compounds: methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate. The guide also outlines detailed experimental protocols for the synthesis and crystallization of aryl carbamates and the general workflow for crystal structure determination.
Introduction
Carbamates are a significant class of organic compounds, characterized by the presence of a carbamate ester functional group. They are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of a formyl group, as in this compound, offers a reactive handle for further chemical modifications, making it a valuable building block in drug discovery and development. Understanding the three-dimensional arrangement of atoms within such molecules is crucial for predicting their chemical behavior, designing new derivatives with improved properties, and understanding their interactions with biological targets.
X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid. This guide leverages crystallographic data from closely related analogs to infer the structural properties of this compound.
Comparative Crystal Structure Analysis
The crystal structures of methyl N-(4-chlorophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate provide valuable insights into the likely solid-state conformation and packing of this compound. The chloro and nitro substituents, being electronically different from the formyl group, allow for an exploration of how para-substitution on the phenyl ring influences the crystal packing and molecular geometry.
The crystallographic data for the two analogous compounds are summarized in the tables below for direct comparison.
Table 1: Crystal Data and Structure Refinement for Analogous Compounds
| Parameter | Methyl N-(4-chlorophenyl)carbamate[1] | Methyl N-(4-nitrophenyl)carbamate[2] |
| Chemical Formula | C₈H₈ClNO₂ | C₈H₈N₂O₄ |
| Formula Weight ( g/mol ) | 185.60 | 196.16 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 11.126(2) | 7.4269(11) |
| b (Å) | 9.833(2) | 8.1003(12) |
| c (Å) | 8.0076(16) | 8.5376(12) |
| α (°) | 90 | 101.634(2) |
| β (°) | 99.34(3) | 97.914(2) |
| γ (°) | 90 | 116.660(2) |
| Volume (ų) | 864.5(3) | 434.04(11) |
| Z (molecules/unit cell) | 4 | 2 |
| Temperature (K) | 293 | 298 |
| Radiation | Mo Kα | Mo Kα |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Analogous Compounds
| Bond/Angle | Methyl N-(4-chlorophenyl)carbamate | Methyl N-(4-nitrophenyl)carbamate[2] |
| C(aryl)-N | Data not available in abstract | Data not available in abstract |
| N-C(carbonyl) | Data not available in abstract | Data not available in abstract |
| C=O | Data not available in abstract | 1.200(3) |
| C(carbonyl)-O | Data not available in abstract | Data not available in abstract |
| O-C(methyl) | Data not available in abstract | 1.444(3) |
| C(aryl)-N-C(carbonyl) | Data not available in abstract | Data not available in abstract |
| N-C(carbonyl)-O | Data not available in abstract | Data not available in abstract |
| C(carbonyl)-O-C(methyl) | Data not available in abstract | Data not available in abstract |
Note: Detailed bond lengths and angles were not fully available in the abstracts of the search results. A full crystallographic information file (CIF) would be required for a complete comparison.
In both analogous structures, the molecules are linked by intermolecular hydrogen bonds. In methyl N-(4-chlorophenyl)carbamate, N—H⋯O hydrogen bonds form a C(4) chain along the b-axis direction[1]. Similarly, in methyl N-(4-nitrophenyl)carbamate, intermolecular N—H⋯O hydrogen bonds link the molecules into chains[2]. It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, with the carbonyl oxygen of the formyl group potentially participating in these interactions.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and crystallization of aryl carbamates, which can be adapted for this compound.
This protocol is based on the reaction of an isocyanate with an alcohol, a common method for carbamate synthesis.
Materials:
-
4-formylphenyl isocyanate
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen gas.
-
Addition of Reactants: 4-formylphenyl isocyanate (1 equivalent) is dissolved in anhydrous DCM (50 mL). To this solution, anhydrous methanol (1.1 equivalents) is added dropwise at room temperature. If the reaction is sluggish, a catalytic amount of triethylamine can be added.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Growing single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed.
3.2.1 Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like DCM/hexane) to form a nearly saturated solution.
-
Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a few needle holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
3.2.2 Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., DCM or THF).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane or diethyl ether).
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
3.2.3 Cooling Crystallization
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling point of the solvent).
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.
Mandatory Visualizations
The following diagram illustrates the general workflow from synthesizing a compound to determining its crystal structure.
This comprehensive guide provides a foundational understanding of the structural aspects of this compound through comparative analysis and outlines the necessary experimental procedures for its synthesis, crystallization, and structural elucidation. For drug development professionals and researchers, this information is pivotal for the rational design of new chemical entities based on the carbamate scaffold.
References
Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds
Comparative Physicochemical Properties of Related Aryl Compounds
To provide a useful reference, the following tables summarize the known physical and chemical constants of several compounds structurally related to methyl (4-formylphenyl)carbamate. These molecules share key functional groups such as the formylphenyl or carbamate moieties.
Table 1: General Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl (4-formylphenyl)(methyl)carbamate | 780821-17-2 | C₁₃H₁₇NO₃ | 235.28 |
| Methyl 4-(4-formylphenyl)benzoate | 70916-89-1 | C₁₅H₁₂O₃ | 240.25 |
| Methyl 2-(4-formylphenyl)acetate | 96524-70-8 | C₁₀H₁₀O₃ | 178.18[1] |
| Phenyl methyl(4-methylphenyl)carbamate | 918934-53-9 | C₁₅H₁₅NO₂ | 241.28[2] |
| Methyl Phenylcarbamate | 2603-10-3 | C₈H₉NO₂ | 151.16[3] |
| Methyl Carbamate | 598-55-0 | C₂H₅NO₂ | 75.07[4][5] |
Table 2: Physical Properties of Related Compounds
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |
| tert-Butyl (4-formylphenyl)carbonate | No data available | No data available | No data available |
| Methyl 4-(4-formylphenyl)benzoate | 112-116 | No data available | No data available |
| Methyl 2-(4-formylphenyl)acetate | No data available | 285 | No data available |
| Phenyl methyl(4-methylphenyl)carbamate | No data available | No data available | No data available |
| Methyl Phenylcarbamate | No data available | No data available | No data available |
| Methyl Carbamate | 56-58[4][6] | 176-177[4][6] | Highly soluble in water, ethanol, and acetone[4][6] |
| Methyl 4-formylbenzoate | 59-63[7] | 265[7] | Insoluble in water[7] |
General Experimental Protocols for the Synthesis of Aryl Carbamates
While a specific protocol for this compound is not documented, several general methods for the synthesis of aryl carbamates from anilines are well-established. The synthesis of the target compound would likely start from 4-aminobenzaldehyde.
Synthesis from Aniline Derivatives using Methyl Chloroformate
A common and direct method for the synthesis of methyl carbamates from anilines involves the use of methyl chloroformate.
Reaction Scheme:
Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl
General Procedure:
-
The corresponding aniline (e.g., 4-aminobenzaldehyde) is dissolved in a suitable solvent, often a biphasic mixture such as 1,2-dichloroethane and water.
-
An aqueous solution of a base, typically sodium carbonate, is added to the mixture.
-
The reaction mixture is cooled in an ice bath.
-
Methyl chloroformate is added dropwise to the stirred biphasic mixture.
-
The reaction is allowed to proceed, often overnight at room temperature.
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis from Anilines and Methyl Formate
A greener approach utilizes methyl formate as a carbonylating agent, which can be performed under milder conditions compared to methods involving phosgene or its derivatives.
General Procedure:
-
Aniline, a suitable catalyst (e.g., a palladium-based catalyst), and methyl formate are combined in a pressure reactor.
-
The reaction is carried out at an elevated temperature and pressure.
-
After the reaction is complete, the mixture is cooled, and the product is isolated.
-
Purification is typically achieved through distillation or recrystallization.
Recent studies have also explored a one-pot synthesis from aniline, urea, and methanol, which proceeds through a phenylurea intermediate.[8] Another eco-friendly method involves the direct conversion of CO₂, aniline, and methanol to methyl N-phenylcarbamate using a CeO₂ catalyst with 2-cyanopyridine.[9]
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the carbamate functional group is a known pharmacophore present in a variety of biologically active compounds. Carbamates are notably used as insecticides, with some exhibiting anticholinesterase activity.[5] Many carbamate derivatives are also utilized in drug design for their chemical stability and ability to be delivered into cells.[10] Their biological effects are diverse and depend on the overall molecular structure.
Mandatory Visualizations
General Synthetic Workflow for Methyl Aryl Carbamates
Caption: General experimental workflow for the synthesis of a methyl aryl carbamate.
References
- 1. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl methyl(4-methylphenyl)carbamate | C15H15NO2 | CID 62733837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 6. Methyl carbamate | 598-55-0 [chemicalbook.com]
- 7. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 8. Methyl 2-(4-formylphenyl)acetate | 96524-70-8 [sigmaaldrich.com]
- 9. shokubai.org [shokubai.org]
- 10. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl (4-formylphenyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (4-formylphenyl)carbamate is a versatile bifunctional organic molecule that serves as a valuable building block in organic synthesis. Its structure incorporates a reactive aldehyde group and a carbamate-protected aniline moiety. The aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, while the carbamate group can act as a directing group or be deprotected to reveal a primary amine, enabling further diversification. This combination makes it a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
These application notes provide an overview of the utility of this compound in several key organic transformations, including its synthesis and subsequent use in Knoevenagel condensation and Wittig reactions to generate valuable stilbene and chalcone-like scaffolds. Such structures are of significant interest in drug discovery, particularly in the development of anticancer agents like combretastatin analogues.[1][2][3][4][5]
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the reaction of 4-aminobenzaldehyde with methyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like pyridine or triethylamine (1.1 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Caption: Synthesis of this compound.
Application in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. The aldehyde functionality of this compound readily participates in this reaction with various active methylene compounds, such as malononitrile, to yield benzylidenemalononitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7][8][9][10]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or a water-glycerol mixture.[6]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, triethylamine, or an environmentally benign catalyst like a polystyrene-supported base.[6]
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[7] Monitor the progress by TLC.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold solvent (e.g., ethanol or water).[6]
-
Purification: The collected solid is often of high purity. If necessary, the product can be further purified by recrystallization.
Caption: Knoevenagel Condensation Workflow.
Representative Data for Knoevenagel Condensation of Aromatic Aldehydes
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 95 | [10] |
| 2 | Benzaldehyde | Malononitrile | Polystyrene-supported DABCO | Methanol | 1 | 99 | [6] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | None (Microwave) | Methanol | 0.5 | 92 | [8] |
| 4 | Vanillin | Malononitrile | Glycine | Water | 0.5 | 94 | [6] |
Application in Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This compound can be reacted with a variety of phosphonium ylides to generate stilbene derivatives. Stilbenes are a class of compounds with diverse biological activities, and this reaction is a key step in the synthesis of analogues of combretastatin A-4, a potent anticancer agent.[11][12][13][14]
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Generation: In a two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour to generate the ylide (a characteristic orange-red color).
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel to afford the desired stilbene derivative.[13]
Caption: Wittig Reaction for Stilbene Synthesis.
Representative Data for Wittig Reaction of Aromatic Aldehydes
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 | 85-95 | [14] |
| 2 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | 1 | 90 | [14] |
| 3 | 4-Methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 88 | [13] |
| 4 | 2-Naphthaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | 16 | 75 | [11] |
Application in Reductive Amination
While the aldehyde of this compound can be used in reductive amination to produce secondary amines, an interesting related application involves the reductive alkylation of methyl carbamate itself with various aldehydes to form primary amines after a hydrolysis step.[15] This provides a valuable synthetic route to primary amines from aldehydes.[15]
Experimental Protocol: Microwave-Assisted Reductive Alkylation of Methyl Carbamate
-
Reaction Setup: In a microwave vial, combine the aldehyde (1.0 eq), methyl carbamate (1.2 eq), and a reducing agent such as tert-butyldimethylsilane (TBDMSH) (1.5 eq) in acetonitrile.
-
Acid Catalyst: Add trifluoroacetic acid (TFA) (2.0 eq) to the mixture.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.
-
Hydrolysis: After cooling, add a solution of lithium hydroxide in THF/methanol/water and heat again in the microwave reactor at 120 °C for 15 minutes to hydrolyze the intermediate carbamate.
-
Work-up and Purification: Acidify the reaction mixture and wash with an organic solvent. Basify the aqueous layer and extract the product. The primary amine can then be isolated, often as its hydrochloride salt.
Caption: Reductive Alkylation of Methyl Carbamate.
Representative Data for Microwave-Assisted Synthesis of Primary Amines from Aldehydes
| Entry | Aldehyde | Yield (%) | Purity (%) | Reference |
| 1 | 4-Fluorobenzaldehyde | 85 | >95 | [15] |
| 2 | Cyclohexanecarboxaldehyde | 78 | >95 | [15] |
| 3 | 3-Phenylpropionaldehyde | 91 | >95 | [15] |
| 4 | 2-Thiophenecarboxaldehyde | 66 | >90 | [15] |
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its aldehyde group provides a handle for a multitude of transformations to construct complex molecular architectures, while the protected amine offers a site for further functionalization. The protocols outlined here for Knoevenagel condensation and Wittig reactions demonstrate its utility in accessing important structural motifs found in medicinally relevant compounds. The representative data from analogous systems indicate that these reactions are generally high-yielding and adaptable to a range of substrates, making this compound a valuable tool for researchers in synthetic and medicinal chemistry.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.unifap.br [www2.unifap.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. sciepub.com [sciepub.com]
- 14. youtube.com [youtube.com]
- 15. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
Application Notes and Protocols for Reductive Amination with Methyl (4-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the reductive amination of methyl (4-formylphenyl)carbamate. This versatile building block is frequently utilized in medicinal chemistry and materials science to introduce a protected aminomethylphenyl moiety. The following protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent well-suited for this transformation.[1][2][3]
Introduction
Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and control. The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[1] this compound is a valuable substrate in this reaction, as the resulting product contains a carbamate-protected aniline, a common motif in pharmacologically active compounds.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature, high selectivity for iminium ions over carbonyls, and broad functional group tolerance.[1][2][3] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are combined, simplifying the experimental setup and often leading to high yields.[2]
Reaction Scheme
The general scheme for the reductive amination of this compound with a primary or secondary amine is depicted below.
Caption: General Reaction Scheme for Reductive Amination.
Experimental Protocols
Protocol 1: Reductive Amination with a Primary Aliphatic Amine
This protocol describes the reaction of this compound with a primary aliphatic amine, such as benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination with a Secondary Amine
This protocol outlines the reaction with a secondary amine, for instance, morpholine.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF) (approximately 0.1 M).
-
Add morpholine (1.2 eq) to the solution.
-
Stir the mixture for 5 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., using a methanol/DCM gradient) to afford the desired product.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various amines under conditions adapted from general protocols.[2][4] Yields are illustrative and may vary based on specific reaction conditions and purification methods.
| Amine | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 3 | 25 | 85-95 |
| Morpholine | NaBH(OAc)₃ | THF | 4 | 25 | 80-90 |
| Aniline | NaBH(OAc)₃ | DCE | 12 | 25 | 70-85 |
| N-Methylbenzylamine | NaBH(OAc)₃ | DCM | 5 | 25 | 82-92 |
Logical Workflow for Reductive Amination
The following diagram illustrates the logical workflow of a typical one-pot reductive amination experiment.
Caption: Experimental Workflow for Reductive Amination.
Concluding Remarks
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide array of N-substituted methyl (4-aminophenyl)methylcarbamates. The mild reaction conditions tolerate a variety of functional groups, making this protocol highly valuable in the synthesis of complex molecules for drug discovery and development. The provided protocols serve as a solid foundation for further optimization depending on the specific amine and desired scale of the reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols: Methyl (4-formylphenyl)carbamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of methyl (4-formylphenyl)carbamate as a versatile building block in the synthesis of key pharmaceutical intermediates. The presence of both a reactive aldehyde and a carbamate functional group allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles prevalent in many therapeutic agents.
Synthesis of this compound
This compound can be synthesized through several established methods for carbamate formation. A common and efficient approach involves the reaction of 4-formylphenyl isocyanate with methanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-formylphenyl isocyanate
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a basic catalyst)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylphenyl isocyanate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (1.1 eq) to the stirred solution. If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-formylphenyl isocyanate | General knowledge on carbamate synthesis |
| Reagents | Methanol, Dichloromethane | General knowledge on carbamate synthesis |
| Reaction Time | 2-4 hours | Estimated from similar reactions |
| Yield | >90% | Estimated from similar reactions |
| Purity | >98% (after chromatography) | Estimated from similar reactions |
Application in the Synthesis of Quinoxaline Derivatives
The formyl group of this compound can readily undergo condensation with 1,2-diamines to form quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds that are scaffolds for a variety of pharmaceuticals, including anticancer and antimicrobial agents.[1][2]
Experimental Protocol: Synthesis of Methyl (4-(quinoxalin-2-yl)phenyl)carbamate
Materials:
-
This compound
-
o-phenylenediamine
-
Ethanol or Dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired quinoxaline derivative.[3]
Quantitative Data: Synthesis of Quinoxaline Intermediate
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagents | o-phenylenediamine, Ethanol, Acetic Acid | [3] |
| Reaction Time | 4-6 hours | [3] |
| Yield | 85-95% | [2] |
| Purity | >97% (after purification) | [2] |
Application in the Synthesis of Pyridazine Derivatives
Pyridazine scaffolds are present in a number of biologically active molecules, including cardiovascular and anti-inflammatory drugs. The aldehyde functionality of this compound can be utilized in condensation reactions to construct these heterocyclic systems.[4][5][6]
Experimental Protocol: Synthesis of a Pyridazine Intermediate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Ethanol
-
Sodium ethoxide
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture and stir for 30 minutes.
-
Add hydrazine hydrate (1.0 eq) and reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data: Synthesis of Pyridazine Intermediate
| Parameter | Value | Reference |
| Starting Material | This compound | General knowledge on pyridazine synthesis |
| Reagents | Hydrazine hydrate, Ethyl acetoacetate, Sodium ethoxide, Ethanol | General knowledge on pyridazine synthesis |
| Reaction Time | 8-12 hours | Estimated from similar reactions |
| Yield | 70-85% | Estimated from similar reactions |
| Purity | >95% (after recrystallization) | Estimated from similar reactions |
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Synthesis of the target carbamate.
Synthesis of a Quinoxaline Intermediate
Caption: Quinoxaline synthesis workflow.
Synthesis of a Pyridazine Intermediate
Caption: Pyridazine synthesis workflow.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Methyl (4-formylphenyl)carbamate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (4-formylphenyl)carbamate is a versatile bifunctional molecule that serves as an excellent starting scaffold for the synthesis of diverse compound libraries for biological screening. Its structure incorporates a carbamate moiety, a common feature in many therapeutic agents, and a reactive aldehyde group. The formyl group provides a convenient handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).
These application notes provide detailed protocols for the derivatization of this compound into two classes of compounds with potential biological activities: Schiff bases as antimicrobial agents and stilbene-like analogues as anticancer agents targeting tubulin polymerization.
Application Note 1: Synthesis and Screening of Schiff Base Derivatives as Potential Antimicrobial Agents
The formation of an imine or Schiff base through the condensation of an aldehyde with a primary amine is a robust and high-yielding reaction. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and biological properties of the final compounds. Schiff bases are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives
A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is treated with a primary amine (1-1.2 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired Schiff base derivative.
Example Synthesis of Methyl (4-((phenylimino)methyl)phenyl)carbamate:
-
To a solution of this compound (1.79 g, 10 mmol) in 50 mL of absolute ethanol, add aniline (0.93 g, 10 mmol) and 2-3 drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Upon completion, reduce the solvent volume in vacuo.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the pure Schiff base.
Data Presentation: Antimicrobial Activity of Schiff Base Derivatives
The synthesized Schiff base derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
(Please note: The following data is illustrative to demonstrate the format of data presentation and does not represent experimentally derived values for the specific compounds listed.)
| Compound ID | R-group (from R-NH2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SB-1 | Phenyl | 32 | 64 | 128 |
| SB-2 | 4-Chlorophenyl | 16 | 32 | 64 |
| SB-3 | 4-Methoxyphenyl | 64 | 128 | >256 |
| SB-4 | 2-Hydroxyphenyl | 8 | 16 | 32 |
| SB-5 | Pyridin-2-yl | 16 | 32 | 64 |
Visualizations
Caption: Experimental workflow for synthesis and antimicrobial screening.
Caption: Potential antimicrobial mechanisms of action for Schiff bases.
Application Note 2: Synthesis and Screening of Stilbene-like Analogues as Anticancer Agents
Stilbene derivatives, such as the natural product combretastatin A-4, are known to exhibit potent anticancer activity by inhibiting tubulin polymerization. The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones, making it an ideal method for converting this compound into a variety of stilbene-like analogues. By reacting the starting aldehyde with different phosphonium ylides, a library of compounds with diverse substitution patterns on the second aromatic ring can be generated.
Experimental Protocol: General Procedure for the Synthesis of Stilbene-like Analogues via Wittig Reaction
A suspension of a substituted benzyltriphenylphosphonium halide (1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen, argon) to generate the corresponding ylide. After stirring for a short period, a solution of this compound (1 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired stilbene-like derivative.
Example Synthesis of Methyl (4-(4-methoxystyryl)phenyl)carbamate:
-
To a stirred suspension of (4-methoxybenzyl)triphenylphosphonium chloride (4.23 g, 11 mmol) in 50 mL of anhydrous THF at 0 °C under nitrogen, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise.
-
Stir the resulting deep red solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.79 g, 10 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of hexane:ethyl acetate) to yield the product.
Data Presentation: Anticancer and Tubulin Polymerization Inhibitory Activity
The synthesized stilbene-like analogues can be evaluated for their cytotoxic effects against a panel of human cancer cell lines using assays such as the MTT or SRB assay. Promising compounds can be further tested for their ability to inhibit tubulin polymerization in vitro.
(Please note: The following data is illustrative to demonstrate the format of data presentation and does not represent experimentally derived values for the specific compounds listed.)
| Compound ID | R-group on Styryl Ring | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| ST-1 | 4-Methoxy | 0.52 | 0.45 | 1.8 |
| ST-2 | 3,4,5-Trimethoxy | 0.08 | 0.05 | 0.9 |
| ST-3 | 4-Chloro | 1.2 | 1.5 | 5.2 |
| ST-4 | 3-Hydroxy-4-methoxy | 0.21 | 0.18 | 1.2 |
| ST-5 | Unsubstituted | 2.5 | 3.1 | 8.7 |
Visualizations
Caption: Experimental workflow for synthesis and anticancer screening.
Application Notes and Protocols for the Scale-Up Synthesis of Methyl (4-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of methyl (4-formylphenyl)carbamate, a valuable intermediate in pharmaceutical synthesis and drug development. The protocols are designed to be clear, concise, and easily reproducible in a laboratory or pilot plant setting.
Introduction
This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of both a reactive aldehyde group and a carbamate functionality allows for diverse chemical modifications, making it an important precursor for the development of novel therapeutic agents. The carbamate moiety can act as a bioisostere for amide bonds, potentially improving the pharmacokinetic properties of drug candidates. This document outlines a reliable and scalable method for the preparation of this important intermediate.
Reaction Scheme
The overall synthesis involves the reaction of 4-aminobenzaldehyde with methyl chloroformate in the presence of a base to yield the desired this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl (4-formylphenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl (4-formylphenyl)carbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
-
Q1: My compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound at the current concentration. You can try adding a co-solvent to increase the solubility. For this compound, if you are using a non-polar solvent like hexane, consider adding a small amount of a more polar solvent such as ethyl acetate or acetone. Alternatively, you may need to select a more polar primary solvent.
-
Q2: Oiling out occurs during cooling instead of crystal formation. How can I fix this?
A2: "Oiling out" happens when the solute becomes supersaturated and separates as a liquid phase. This can be caused by too rapid cooling or a solvent in which the compound is excessively soluble. To resolve this, try the following:
-
Reheat the solution until the oil redissolves completely.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature gradually.
-
Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of the pure compound if available.
-
-
Q3: The purity of my recrystallized product is still low. What are the next steps?
A3: If a single recrystallization does not yield a product of the desired purity, you can perform a second recrystallization. Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any surface impurities. If impurities have similar solubility profiles to your product, recrystallization may not be the most effective method, and you should consider purification by column chromatography.
Column Chromatography Issues
-
Q4: I am not getting good separation of my compound from impurities on the TLC plate. What solvent system should I use for the column?
A4: The ideal solvent system for column chromatography should give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. If you are not achieving good separation, you will need to adjust the polarity of your mobile phase. For a polar compound like this compound, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (increase the proportion of the polar solvent).
-
-
Q5: My compound is eluting too quickly from the column with the impurities. What does this mean?
A5: This indicates that the mobile phase is too polar. The components of your mixture are spending more time in the mobile phase than on the stationary phase, leading to poor separation. You should switch to a less polar solvent system. Refer to your TLC analysis to find a suitable solvent mixture that provides better separation.
-
Q6: The purified fractions from the column still show the presence of impurities. Why is this happening?
A6: This could be due to several factors:
-
Column Overloading: If too much crude material is loaded onto the column, the separation bands will broaden and overlap. Use an appropriate amount of crude product for the size of your column.
-
Improper Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly.
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for separating the specific impurities present. Re-evaluate your mobile phase using TLC with different solvent combinations.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities depend on the synthetic route used. If synthesized from 4-aminobenzaldehyde and methyl chloroformate, potential impurities include:
-
Unreacted 4-aminobenzaldehyde.
-
Unreacted methyl chloroformate and its hydrolysis product, methanol.
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Bis(4-formylphenyl)urea, formed from the reaction of 4-aminobenzaldehyde with any in-situ formed isocyanate.
-
Polymeric byproducts.
-
-
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the structure, which has both polar (formyl, carbamate) and non-polar (phenyl ring) groups, a good starting point for recrystallization would be a solvent pair. You could try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol) and then adding a solvent in which it is less soluble (e.g., hexane or heptane) until turbidity is observed, followed by slow cooling. A single solvent system like isopropanol or ethanol could also be effective.
-
Q3: How can I monitor the purity of my product during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to check the purity of your final product after recrystallization. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Experimental Protocols
1. Recrystallization Protocol (General Guidance)
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: Choose an appropriate solvent or solvent system by testing the solubility of small amounts of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If crystallization does not occur, you can induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Ratio (v/v) | Temperature (°C) | Expected Purity |
| Isopropanol | - | 80-85 | >98% |
| Ethyl Acetate / Hexane | 1:2 to 1:4 | 60-70 | >99% |
| Acetone / Water | 3:1 | 50-55 | >98% |
2. Column Chromatography Protocol (General Guidance)
This protocol provides a general procedure for purification by flash column chromatography.
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude mixture in various solvent systems. A good solvent system will give the desired product an Rf value of ~0.3.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen mobile phase.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (gradient or isocratic) |
| Typical Gradient | Start with 90:10 (Hexane:Ethyl Acetate), gradually increase to 70:30 |
| Rf of Product | ~0.3 in 80:20 (Hexane:Ethyl Acetate) |
Visualizations
Caption: Purification workflow for crude this compound.
side reactions of methyl (4-formylphenyl)carbamate in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of methyl (4-formylphenyl)carbamate when used in acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Unexpected Formation of 4-Aminobenzaldehyde
Symptoms:
-
Appearance of a new spot on Thin Layer Chromatography (TLC) corresponding to 4-aminobenzaldehyde.
-
Mass spectrometry data shows a peak matching the molecular weight of 4-aminobenzaldehyde.
-
NMR signals consistent with a primary amine and loss of the methyl carbamate group.
Potential Cause: Under acidic conditions, the methyl carbamate group is susceptible to hydrolysis, leading to the deprotection of the amine. This reaction proceeds via protonation of the carbamate, followed by nucleophilic attack by water and subsequent loss of methanol and carbon dioxide.
Solutions:
-
pH Control: If the desired reaction does not require strongly acidic conditions, consider using a milder acid or a buffered system to maintain a less acidic pH.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature may minimize this side reaction.
-
Reduced Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material or product.
-
Anhydrous Conditions: If water is not essential for the primary reaction, using anhydrous solvents and reagents can suppress the hydrolysis pathway.[1]
Issue 2: Formation of 4-(methoxycarbonylamino)benzoic acid
Symptoms:
-
A new, more polar spot appears on TLC.
-
Mass spectrometry indicates the addition of an oxygen atom to the molecule.
-
Infrared (IR) spectroscopy shows a broad O-H stretch characteristic of a carboxylic acid.
Potential Cause: The formyl group (-CHO) is susceptible to oxidation, especially in the presence of certain acidic media or oxidizing agents that might be present as impurities. Benzaldehyde and its derivatives can be oxidized to the corresponding benzoic acid.[2]
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purified Reagents: Use freshly purified solvents and reagents to eliminate any oxidizing impurities.
-
Choice of Acid: Some strong acids can also be oxidizing. Consider using non-oxidizing acids if compatible with the desired transformation.
Issue 3: Complex Mixture of Unidentified Byproducts
Symptoms:
-
Multiple new spots on TLC, making purification difficult.
-
Broad, unresolved peaks in NMR spectra.
-
A complex pattern of peaks in the mass spectrum.
Potential Cause: Under strongly acidic and/or high-temperature conditions, a combination of carbamate hydrolysis, formyl group reactions (such as self-condensation or reaction with solvent), and potential intramolecular reactions can occur, leading to a complex mixture of products.
Solutions:
-
Reaction Optimization: A systematic optimization of reaction conditions (temperature, concentration, choice of acid, and reaction time) is recommended.
-
Protecting Group Strategy: If the formyl group is not involved in the desired reaction, consider protecting it as an acetal, which is generally stable to acidic conditions and can be removed later.
-
Stepwise Synthesis: It may be necessary to perform the desired transformation on a precursor molecule and introduce or modify the formyl and carbamate groups in a different order under more suitable conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in acidic conditions?
A1: The two primary side reactions are the acid-catalyzed hydrolysis of the methyl carbamate to 4-aminobenzaldehyde and the oxidation of the formyl group to a carboxylic acid, yielding 4-(methoxycarbonylamino)benzoic acid.[2][3][4]
Q2: How does the strength of the acid affect the rate of carbamate hydrolysis?
A2: Generally, stronger acids will accelerate the rate of carbamate hydrolysis. The mechanism of hydrolysis can also change with increasing acidity, potentially shifting from a bimolecular (A-2) to a unimolecular (A-1) pathway.[4]
Q3: Can the formyl group participate in other side reactions besides oxidation?
A3: Yes, under certain acidic conditions, the formyl group can undergo reactions such as acetal formation if an alcohol is present as a solvent or reagent.[2] It can also potentially participate in condensation reactions, although this is more common under basic or specific catalytic conditions.
Q4: Is there a risk of intramolecular reactions?
A4: While less common, the possibility of intramolecular reactions exists, especially under harsh conditions. For instance, a reaction involving both the formyl and carbamate groups could theoretically occur, leading to cyclization or rearrangement products. However, the primary and most expected side reactions are hydrolysis and oxidation.
Data Presentation
Table 1: Illustrative Impact of Acidic Conditions on the Degradation of this compound
| Entry | Acid (Concentration) | Temperature (°C) | Time (h) | Conversion of Starting Material (%) | Yield of 4-Aminobenzaldehyde (%) | Yield of 4-(methoxycarbonylamino)benzoic acid (%) |
| 1 | 1 M HCl | 25 | 24 | 15 | 12 | < 2 |
| 2 | 1 M HCl | 60 | 24 | 65 | 58 | 5 |
| 3 | 6 M HCl | 25 | 24 | 85 | 80 | < 5 |
| 4 | Trifluoroacetic Acid | 25 | 4 | >95 | >90 | Not Detected |
Note: The data in this table are illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of the methyl carbamate group under specific acidic conditions.
Materials:
-
This compound
-
Selected acid (e.g., HCl, H₂SO₄) of desired concentration
-
Appropriate solvent (e.g., water, dioxane/water mixture)
-
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)
-
HPLC or GC-MS instrument
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent.
-
In a thermostated reaction vessel, bring the desired volume of the acidic solution to the target temperature.
-
Initiate the reaction by adding a known volume of the stock solution to the acidic solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by HPLC or GC-MS to quantify the remaining starting material and the formation of 4-aminobenzaldehyde relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.
Visualizations
Caption: Potential side reaction pathways of this compound in acidic conditions.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl (4-formylphenyl)carbamate
Welcome to the technical support center for the synthesis of methyl (4-formylphenyl)carbamate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for synthesizing this compound is the reaction of 4-aminobenzaldehyde with a suitable methylating and carbonylating agent, such as methyl chloroformate or dimethyl carbonate, in the presence of a base. Another approach involves the use of methyl formate as a green carbonylating agent.[1][2]
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
The key parameters for optimizing the synthesis of this compound include:
-
Choice of Reagents: The selection of the methylating/carbonylating agent and the base is crucial.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.
-
Temperature: Reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum yield.
-
Stoichiometry: The molar ratio of the reactants can affect conversion and selectivity.
Q3: What are potential side reactions to be aware of during the synthesis?
Potential side reactions include the formation of ureas from the reaction of the starting amine with any isocyanate intermediate that may form, or further reactions involving the aldehyde group.[3] Overalkylation of the carbamate is also a possibility to consider.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective base. | Use a stronger, non-nucleophilic base like triethylamine or pyridine. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor quality of starting materials. | Ensure the purity of 4-aminobenzaldehyde and the methylating/carbonylating agent. | |
| Incomplete reaction. | Extend the reaction time and monitor by TLC or LC-MS. | |
| Formation of Multiple Products | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry. | Optimize the molar ratio of the reactants. A slight excess of the methylating agent may be beneficial. | |
| Presence of water. | Use anhydrous solvents and reagents to prevent hydrolysis of the methylating agent and other side reactions. | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent. | Use a different solvent for extraction or consider crystallization. |
| Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. | |
| Product co-elutes with impurities during chromatography. | Optimize the mobile phase for better separation. |
Experimental Protocols
Protocol 1: Synthesis using Methyl Chloroformate
This protocol is a general procedure based on common carbamate synthesis methods.
Materials:
-
4-Aminobenzaldehyde
-
Methyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis using Dimethyl Carbonate (A Phosgene-Free Alternative)
This protocol is based on the synthesis of a structurally similar carbamate.[5]
Materials:
-
4-Aminobenzaldehyde
-
Dimethyl carbonate (DMC)
-
Zinc acetate (or another suitable catalyst)[5]
-
High-pressure reactor (if performing the reaction at elevated temperatures and pressures)
Procedure:
-
Charge a high-pressure reactor with 4-aminobenzaldehyde (1.0 eq), a significant excess of dimethyl carbonate (which can also act as the solvent), and a catalytic amount of zinc acetate (e.g., 0.04 eq).[5]
-
Seal the reactor and heat to a temperature in the range of 140-160 °C for a specified time (e.g., 3-5 hours).[5] The reaction may be conducted under elevated pressure.[5]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Structurally Related Carbamate Synthesis (4,4'-Methylene diphenyl carbamate). [5]
| Parameter | Condition | Yield (%) |
| Reaction Temperature (°C) | 120 | 75 |
| 130 | 82 | |
| 140 | 90 | |
| 150 | 88 | |
| DMC Dosage (mL, for 5g MDA) | 60 | 80 |
| 70 | 85 | |
| 80 | 90 | |
| 90 | 89 | |
| Reaction Time (h) | 1 | 65 |
| 2 | 80 | |
| 3 | 90 | |
| 4 | 89 | |
| Catalyst Dosage (g, for 5g MDA) | 0.1 | 83 |
| 0.2 | 90 | |
| 0.3 | 88 | |
| 0.4 | 85 |
Note: This data is for the synthesis of 4,4'-methylene diphenyl carbamate and should be used as a starting point for optimizing the synthesis of this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Methyl (4-formylphenyl)carbamate
Welcome to the technical support center for methyl (4-formylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly concerning oxidation. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely site of oxidation on the this compound molecule?
A1: The primary and most susceptible site of oxidation on this compound is the formyl (aldehyde) group. Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids under a wide variety of conditions.[1][2] The presence of a hydrogen atom on the carbonyl carbon of the aldehyde makes it particularly easy to oxidize compared to other functional groups like ketones, which lack this hydrogen.[3]
Q2: What is the expected product when this compound is oxidized?
A2: Under typical oxidative conditions that are selective for aldehydes, the expected product is methyl (4-carboxyphenyl)carbamate . The aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH).
Q3: How stable is the methyl carbamate functional group to oxidation?
A3: The methyl carbamate group is generally stable under the mild oxidizing conditions typically used to convert aromatic aldehydes to carboxylic acids. However, the stability can be compromised under harsh conditions. For instance, electrochemical oxidation methods have been shown to oxygenate the C-H bonds adjacent to the nitrogen atom in cyclic carbamates.[4][5] While this compound lacks such C-H bonds on a saturated carbon, strong, non-selective oxidizing agents or extreme pH conditions could potentially lead to degradation or cleavage of the carbamate linkage.
Q4: Can the aromatic ring of this compound be oxidized?
A4: The aromatic ring is generally resistant to oxidation under conditions intended for aldehyde-to-acid conversion. The formyl group deactivates the ring, making it less susceptible to electrophilic attack and oxidation. However, very powerful oxidizing agents, such as hot potassium permanganate, can cleave aromatic rings. These conditions are typically much harsher than those required for selective aldehyde oxidation.
Troubleshooting Guide
Issue 1: My starting material is degrading, and I'm observing multiple unexpected products during an oxidation reaction.
-
Possible Cause: The oxidizing agent or reaction conditions are too harsh. While the aldehyde is the most reactive site, strong oxidants can lead to non-selective reactions.
-
Solution:
-
Switch to a Milder Oxidant: Employ a more chemoselective oxidizing agent known for converting aldehydes to carboxylic acids with high fidelity.[1] Options include reagents like Oxone or buffered potassium permanganate.[6]
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.
-
Check the pH: Extreme acidic or basic conditions can promote hydrolysis of the carbamate ester or other degradation pathways. Ensure the pH of your reaction medium is compatible with the stability of your entire molecule.
-
Issue 2: The aldehyde group in my molecule is being oxidized to a carboxylic acid, but I intended to perform a different transformation elsewhere on the molecule.
-
Possible Cause: The aldehyde group is highly susceptible to oxidation, even by atmospheric oxygen over time, especially in the presence of light or impurities.[7] Your reaction conditions are likely sufficiently oxidative to affect the aldehyde.
-
Solution:
-
Protect the Aldehyde Group: Before carrying out the intended reaction, protect the aldehyde. A common method is to convert it to an acetal (e.g., by reacting it with ethylene glycol in the presence of an acid catalyst). The acetal is stable to many oxidizing and nucleophilic conditions. The aldehyde can be regenerated later using aqueous acid.
-
Degas Solvents: If the oxidation is unintentional and slow, it may be due to dissolved oxygen. Using degassed solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.
-
Data Presentation
The choice of oxidizing agent is critical for achieving the desired transformation with high yield and selectivity. The table below summarizes common reagents used for the oxidation of aromatic aldehydes.
| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Potential Issues & Comments |
| Potassium Permanganate (KMnO₄) | Aqueous, can be acidic, neutral, or basic. | Moderate to Low | Can be aggressive. Over-oxidation or cleavage of other functional groups is possible if not carefully controlled (e.g., with buffering and low temperature). |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., with H₂SO₄). | Good | Highly toxic (Cr(VI) is a carcinogen) and produces hazardous waste.[2] |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline (NH₃). Warm gently. | Excellent | Primarily used as a qualitative test for aldehydes.[8] Not typically used for preparative scale synthesis. |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or water-ethanol mixture. | Excellent | An eco-friendly and effective reagent for oxidizing aldehydes to carboxylic acids.[6] |
| Hydrogen Peroxide (H₂O₂) | Basic conditions (e.g., with KOH). | Good | An efficient method for electron-rich aromatic aldehydes.[9] |
Experimental Protocols
Protocol: Selective Oxidation of this compound using Oxone
This protocol is adapted from procedures utilizing Oxone for the eco-friendly oxidation of aromatic aldehydes.[6]
Materials:
-
This compound
-
Oxone
-
Ethanol
-
Water
-
Sodium sulfite
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Stir the solution at room temperature and add Oxone (approximately 1.1 equivalents) portion-wise over 15-20 minutes.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
If a precipitate (the product) has formed, it can be collected by filtration. If the product remains in solution, proceed to extraction.
-
Acidify the aqueous solution to a pH of ~2 using 1 M HCl, which should precipitate the carboxylic acid product.
-
Collect the solid product, methyl (4-carboxyphenyl)carbamate, by vacuum filtration. Wash the solid with cold water and dry under vacuum.
Visualizations
The following diagram illustrates the primary oxidation pathway of this compound and potential side reactions under different conditions.
Caption: Oxidation pathways for this compound.
References
- 1. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl (4-formylphenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges and optimize reaction outcomes.
General Considerations
Q1: What are the key reactivity features of this compound that I should be aware of?
This compound is a bifunctional molecule containing both a formyl (aldehyde) group and a methyl carbamate group. The aldehyde is an electrophilic center susceptible to nucleophilic attack and is the primary site for transformations such as imine formation, reductive amination, Wittig reactions, and Knoevenagel condensations. The carbamate group is generally stable but can be sensitive to strong acidic or basic conditions, potentially leading to hydrolysis. The electronic nature of the carbamate group can also influence the reactivity of the aldehyde.
Troubleshooting Common Reactions
Reductive Amination
Q2: I am seeing low conversion of this compound in my reductive amination reaction. What are the possible causes and solutions?
Low conversion in reductive amination can stem from several factors. Here's a troubleshooting guide:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial.
-
pH of the reaction medium: Imine formation is often acid-catalyzed, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive. A pH range of 4-6 is typically optimal. You can use additives like acetic acid to achieve the desired pH.
-
Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. If water is not removed, the equilibrium may favor the starting materials. The use of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, can drive the reaction forward.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Agent Reactivity: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting aldehyde but will reduce the iminium ion intermediate.[1] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it may be prematurely reducing the aldehyde.
-
Agent Stability: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
-
-
Reaction Conditions:
-
Temperature and Time: Some reductive aminations require elevated temperatures to facilitate imine formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective. Protic solvents like methanol can sometimes be used but may participate in side reactions.
-
Troubleshooting Workflow for Reductive Amination
References
Technical Support Center: Synthesis of Methyl (4-formylphenyl)carbamate
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (4-formylphenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My starting material, 4-aminobenzaldehyde, is a brownish or tar-like solid. What are the likely impurities and can I use it directly?
A1: The brownish or tar-like appearance of 4-aminobenzaldehyde suggests the presence of polymeric condensation products formed through self-reaction (Schiff's base formation).[1] Using this impure starting material is not recommended as it can lead to a low yield of the desired product and introduce further impurities that are difficult to remove.
Q2: How can I purify my 4-aminobenzaldehyde starting material?
A2: There are two primary methods to purify 4-aminobenzaldehyde:
-
Extraction: This method is suitable for removing polymeric impurities. You can extract the monomeric 4-aminobenzaldehyde with boiling water, followed by extraction from the aqueous phase with a solvent like ether.[1]
-
Bisulfite Adduct Formation: Aromatic aldehydes can be purified by forming a solid bisulfite adduct.[2] This adduct can be isolated by filtration, washed to remove impurities, and then the aldehyde can be regenerated by treatment with an acid or base.
Q3: During the synthesis of this compound, I observe the formation of a significant amount of a white, insoluble solid that is not my product. What could this be?
A3: This is likely a urea-type byproduct, such as N,N'-bis(4-formylphenyl)urea. This can form if the methyl chloroformate reacts with two molecules of 4-aminobenzaldehyde, or if there are issues with reaction stoichiometry or the presence of moisture which can hydrolyze the chloroformate.
Q4: My final product, this compound, is an oil or a low-melting solid with a broad melting point range. How can I purify it?
A4: A low-melting or oily product with a broad melting point range indicates the presence of impurities. The two most effective purification techniques for this compound are:
-
Recrystallization: This is the preferred method for removing minor impurities and obtaining a crystalline solid. Suitable solvent systems need to be determined experimentally, but mixtures of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes are good starting points.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method to separate the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this polarity.
Q5: What are the common impurities I should look for in my final product?
A5: Besides unreacted 4-aminobenzaldehyde, potential impurities include:
-
N,N'-bis(4-formylphenyl)urea: Formed from the reaction of 4-aminobenzaldehyde with phosgene or a phosgene equivalent.
-
Methyl (4-((methoxycarbonyl)amino)phenyl)carbamate: Resulting from over-reaction.
-
Polymeric materials: Carried over from impure starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Impure 4-aminobenzaldehyde starting material. | Purify the 4-aminobenzaldehyde using extraction or bisulfite adduct formation before use. |
| Sub-optimal reaction conditions (temperature, reaction time). | Optimize reaction parameters. Start with literature procedures and perform small-scale experiments to find the optimal conditions for your setup. | |
| Inefficient stirring leading to localized high concentrations of reagents. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Product is a dark oil or tar | Presence of polymeric impurities from the starting material. | Purify the starting 4-aminobenzaldehyde. If the product is already formed, attempt purification by column chromatography. |
| Decomposition of the product. | Avoid high temperatures during reaction and workup. Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation. | |
| Presence of multiple spots on TLC analysis of the crude product | Formation of byproducts due to side reactions. | Review the reaction stoichiometry and ensure slow addition of methyl chloroformate. Consider using a non-nucleophilic base to scavenge HCl. |
| Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a slight excess of methyl chloroformate. | |
| Difficulty in inducing crystallization of the final product | Presence of impurities that inhibit crystal lattice formation. | Purify the product using column chromatography to remove impurities before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a variety of solvent systems. Using a mixture of a good solvent and a poor solvent and allowing for slow cooling can often induce crystallization. |
Experimental Protocols
Purification of 4-Aminobenzaldehyde by Extraction
-
Dissolution: Suspend the impure 4-aminobenzaldehyde in boiling water. The monomer is soluble, while the polymeric impurities are not.
-
Hot Filtration: Quickly filter the hot solution to remove the insoluble polymeric material.
-
Extraction: Cool the aqueous filtrate and extract the 4-aminobenzaldehyde with a suitable organic solvent such as diethyl ether.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified 4-aminobenzaldehyde.
Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 30-40% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
preventing decomposition of methyl (4-formylphenyl)carbamate during storage
This technical support center provides guidance on the proper storage and handling of methyl (4-formylphenyl)carbamate to prevent its decomposition. Below you will find a troubleshooting guide for common issues, frequently asked questions, and a protocol for conducting a stability study.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the solid compound. | Oxidation of the aldehyde group to a carboxylic acid. Exposure to air and light can accelerate this process. | Store the compound in an amber, airtight container. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Change in physical state (e.g., clumping or liquefaction). | Absorption of moisture from the atmosphere (hygroscopicity). This can potentially lead to hydrolysis of the carbamate. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Reduced purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR). | Decomposition due to improper storage temperature or exposure to contaminants. Potential degradation pathways include hydrolysis of the carbamate or oxidation of the aldehyde. | Store the compound at the recommended temperature of 2-8°C. Avoid storing near strong acids, bases, or oxidizing agents.[1][2] Re-test the material to confirm its purity before use. |
| Inconsistent experimental results using the compound. | Degradation of the compound, leading to lower effective concentration of the active molecule. | Use a fresh batch of the compound or re-purify the existing stock if degradation is suspected. Always use a consistent, fresh source for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its functional groups, the two primary degradation pathways are:
-
Oxidation of the aldehyde group: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), especially when exposed to air (oxygen). This can be accelerated by light and heat.
-
Hydrolysis of the carbamate group: The carbamate ester can be hydrolyzed, particularly in the presence of moisture and strong acids or bases, to yield 4-aminobenzaldehyde and methanol, or further degradation products.[3][4]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, we recommend the following storage conditions:
-
Temperature: 2-8°C.[5]
-
Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.[5]
-
Light: Protected from light in an amber vial or a container stored in the dark.[6]
-
Container: A tightly sealed, airtight container to prevent moisture ingress.
Q3: Can I store this compound at room temperature?
A3: While short-term storage at room temperature may be acceptable for immediate use, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate both the oxidation of the aldehyde and the potential hydrolysis of the carbamate.
Q4: I have dissolved the compound in a solvent. How should I store the solution?
A4: The stability of the compound in solution is highly dependent on the solvent.
-
For short-term storage, use a tightly capped vial and store at 2-8°C.
-
For longer-term storage, it is advisable to aliquot the solution into smaller volumes and freeze at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can degrade the compound.
-
Avoid using protic solvents if hydrolysis is a concern. If aqueous buffers are necessary, prepare fresh solutions for each experiment.
Hypothetical Stability Study
To illustrate the impact of storage conditions on the purity of this compound, the following table summarizes data from a hypothetical 12-month stability study.
| Condition | Parameter | Initial Purity (%) | Purity after 6 months (%) | Purity after 12 months (%) | Appearance |
| Recommended | 2-8°C, Dark, Inert Gas | 99.5 | 99.3 | 99.1 | White crystalline solid |
| Alternative 1 | 2-8°C, Dark, Air | 99.5 | 98.8 | 97.9 | Off-white solid |
| Alternative 2 | 25°C, Dark, Inert Gas | 99.5 | 98.1 | 96.5 | Slightly yellow solid |
| Alternative 3 | 25°C, Light, Air | 99.5 | 95.2 | 91.3 | Yellowish, clumpy solid |
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound
-
Objective: To assess the stability of this compound under various storage conditions over a 12-month period.
-
Materials:
-
This compound (purity >99%)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (argon or nitrogen)
-
Desiccator
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Temperature and humidity-controlled chambers/refrigerators
-
HPLC system with a UV detector
-
Analytical balance
-
-
Procedure:
-
Aliquot 100 mg of this compound into 24 separate amber glass vials.
-
Divide the vials into four groups of 6, corresponding to the four storage conditions outlined in the data table above.
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For the "Inert Gas" groups, gently flush the headspace of each vial with argon or nitrogen for 30 seconds before tightly sealing.
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Place each group of vials in its designated storage environment.
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At time points 0, 6, and 12 months, remove one vial from each storage condition for analysis.
-
Sample Preparation for HPLC Analysis:
-
Accurately weigh approximately 10 mg of the compound from the designated vial.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Calculate the purity of the compound by dividing the peak area of the main compound by the total peak area of all components.
-
-
-
Data Analysis:
-
Record the purity and any changes in physical appearance for each sample at each time point.
-
Plot the purity as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for the long-term stability study.
References
- 1. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of Methyl (4-formylphenyl)carbamate
Welcome to the technical support center for the regioselective functionalization of methyl (4-formylphenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
The primary challenge stems from the presence of two competing reactive sites: the electrophilic formyl (aldehyde) group and the C-H bonds ortho to the carbamate. The carbamate group is a powerful Directed Metalation Group (DMG), which can direct strong bases (like organolithiums) to deprotonate the adjacent aromatic protons. However, these same strong bases are also potent nucleophiles that can readily attack the aldehyde carbonyl. This competition leads to side reactions, reduced yields, and a loss of regioselectivity.
Q2: My directed ortho-metalation (DoM) reaction is resulting in a low yield of the desired product. What is the likely cause?
A low yield is most often caused by the organolithium base attacking the formyl group instead of deprotonating the ortho-position. This nucleophilic addition to the aldehyde is a fast and often irreversible side reaction. To confirm this, analyze your crude reaction mixture for the presence of a secondary alcohol resulting from this undesired attack.
Q3: How can I prevent the organolithium reagent from attacking the aldehyde group?
The most effective strategy is to protect the aldehyde group before performing the ortho-metalation. The protecting group must be stable to strongly basic conditions and easily removable afterward. A common and effective choice is to convert the aldehyde into a diethyl acetal, which is inert to organolithium reagents.
Q4: I am observing the formation of an ortho-hydroxy amide instead of my desired functionalized product. What is happening?
You are likely observing the result of an anionic Fries rearrangement. Ortho-lithiated carbamates can be unstable at temperatures above -78 °C, rearranging to form a more stable amide enolate.[1] It is critical to maintain strict cryogenic temperatures (≤ -78 °C) throughout the entire process, from the addition of the organolithium base to the electrophilic quench.
Q5: Which organolithium base is best for the ortho-lithiation of this substrate?
The choice of base can influence efficiency. While n-BuLi is commonly used, s-BuLi or t-BuLi are more basic and can lead to faster and more complete lithiation, especially for less activated systems.[2] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can deaggregate the organolithium reagent, increasing its reactivity and often improving yields and reaction rates.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Nucleophilic attack of organolithium base on the unprotected formyl group. 2. Insufficiently low reaction temperature, leading to base decomposition or side reactions. 3. Inactive organolithium reagent. | 1. Protect the formyl group as a diethyl acetal prior to lithiation. 2. Ensure the reaction is maintained at or below -78 °C throughout. 3. Titrate the organolithium reagent before use to determine its exact molarity. |
| Mixture of Regioisomers | 1. Incomplete lithiation before the addition of the electrophile. 2. The electrophile is not reactive enough, allowing the lithiated intermediate to equilibrate or decompose. | 1. Increase the equivalents of the organolithium base (e.g., from 1.1 to 1.3 eq). 2. Increase the lithiation time or consider a more reactive base (e.g., s-BuLi instead of n-BuLi). 3. Use a more reactive electrophile or add an activating agent if applicable. |
| Formation of an ortho-hydroxy amide side product | The lithiated intermediate is undergoing an anionic Fries rearrangement. | Maintain strict cryogenic temperature control (≤ -78 °C) from base addition through to the electrophilic quench.[1] Ensure the quench is performed rapidly. |
| Difficulty in Removing the Acetal Protecting Group | The substrate is sensitive to the acidic conditions typically used for deprotection. | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in acetone/water) or screen other deprotection methods that are compatible with your functional groups. |
Experimental Workflows and Relationships
The following diagrams illustrate key experimental workflows and the chemical logic behind addressing the challenges in functionalizing this compound.
References
improving the solubility of methyl (4-formylphenyl)carbamate for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl (4-formylphenyl)carbamate. The information focuses on improving the solubility of this compound for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, and based on its structure, it is expected to have limited solubility in nonpolar solvents and moderate to good solubility in polar aprotic and some polar protic solvents. It is likely insoluble in water.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A2: Initially, ensure your solvent is pure and dry, as impurities can affect solubility. Gentle heating and agitation (stirring or sonication) can significantly improve the rate of dissolution. If the compound still does not dissolve, you may need to consider a different solvent or a solvent mixture.
Q3: Can heating the solvent be detrimental to this compound?
A3: While heating can improve solubility, prolonged exposure to high temperatures, especially in the presence of certain reagents, could potentially lead to degradation of the aldehyde or carbamate functional groups. It is advisable to use the lowest effective temperature and monitor for any color changes or formation of byproducts.
Q4: Are there any known incompatible solvents for this compound?
A4: While specific incompatibility data is limited, highly reactive solvents or those that can react with aldehydes (e.g., primary or secondary amines as solvents at elevated temperatures) or carbamates (e.g., strong acids or bases that could cause hydrolysis) should be used with caution and under appropriate reaction conditions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound for chemical reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve at room temperature. | - Insufficient solvent polarity.- Low dissolution rate. | - Try a more polar aprotic solvent such as DMF or DMSO.- Gently heat the mixture while stirring.- Use sonication to aid dissolution. |
| Compound precipitates out of solution upon cooling. | - Supersaturation at a higher temperature.- Change in solvent polarity (e.g., addition of an anti-solvent). | - Maintain the reaction at a slightly elevated temperature.- Use a co-solvent system to maintain solubility at lower temperatures.- If precipitation occurs during workup, use a solvent in which the compound is more soluble for extraction. |
| Reaction appears sluggish or incomplete. | - Poor solubility of the starting material is limiting its availability for the reaction. | - Increase the volume of the solvent.- Switch to a solvent with higher known solubility for carbamates and aldehydes (see Table 1).- If compatible with the reaction chemistry, consider using a phase-transfer catalyst. |
| Compound appears to be degrading upon heating to dissolve. | - Thermal instability of the compound in the chosen solvent.- Reaction with the solvent. | - Use a solvent that allows for dissolution at a lower temperature.- Employ a higher volume of solvent to facilitate dissolution without excessive heating.- Consider a solvent in which the compound is highly soluble, even at room temperature, such as DMF or DMSO. |
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | High | Often used as a solvent for reactions involving carbamates, suggesting good solubility. |
| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent, likely to dissolve the compound well. |
| Tetrahydrofuran (THF) | Moderate | A common solvent for a range of organic reactions; may require warming. |
| Dichloromethane (DCM) | Moderate | Frequently used in the synthesis of carbamates, indicating sufficient solubility.[1] |
| Acetone | Moderate | A polar aprotic solvent that can be effective, possibly with heating.[2] |
| Acetonitrile | Moderate | A polar aprotic solvent suitable for many reactions.[2] |
| Toluene | Low to Moderate | May require heating; often used in carbamate synthesis.[3] |
| Methanol / Ethanol | Low to Moderate | Polar protic solvents; solubility may be limited but can be enhanced with heating. |
| Water | Very Low / Insoluble | Expected to be poorly soluble due to the aromatic ring and nonpolar functional groups. |
| Hexanes / Heptane | Very Low / Insoluble | Nonpolar solvents are unlikely to be effective. |
Experimental Protocols
Below are detailed methodologies for common procedures aimed at improving the solubility of this compound.
Protocol 1: Dissolution using a Co-solvent System
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To a reaction vessel containing this compound, add a solvent in which the compound has moderate solubility (e.g., Dichloromethane or Toluene).
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Stir the mixture at room temperature.
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Slowly add a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO) dropwise until the solid is fully dissolved.
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Monitor the clarity of the solution to ensure the compound does not precipitate.
-
Proceed with the addition of other reagents.
Protocol 2: Dissolution by Gentle Heating
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Add the desired solvent to a reaction flask containing this compound.
-
Equip the flask with a magnetic stirrer and a condenser.
-
Begin stirring the mixture at room temperature.
-
Gently heat the flask in a water or oil bath to a temperature that does not exceed the boiling point of the solvent or the decomposition temperature of the reactants. A temperature of 40-60 °C is often a good starting point for many common organic solvents.
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Maintain heating and stirring until all the solid has dissolved.
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Once dissolved, the solution can be cooled to the desired reaction temperature, or the reaction can be carried out at the elevated temperature.
Visualizations
The following diagrams illustrate workflows for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for using a co-solvent system.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Methyl (4-formylphenyl)carbamate and Related Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of methyl (4-formylphenyl)carbamate. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and robust analytical techniques used for the analysis of structurally related carbamates. The principles and experimental data presented herein offer a strong foundation for developing and validating a suitable analytical method for this compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the quantification of carbamates in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of carbamates due to its versatility and sensitivity. Reversed-phase HPLC is the most common approach, often coupled with post-column derivatization to enhance the detection of these compounds.
Experimental Protocol: A General HPLC Method for N-Methyl Carbamates
This protocol is based on established methods for N-methyl carbamates and can be adapted for this compound.[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.[1] For example, a gradient starting from 10% methanol in water, increasing to 60% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Post-Column Derivatization:
-
Hydrolysis: After elution from the column, the carbamates are hydrolyzed online using a sodium hydroxide solution (e.g., 0.05 M) at an elevated temperature (e.g., 95 °C).[2] This liberates methylamine.
-
Derivatization: The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[2]
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm filter before injection.
Performance Characteristics of HPLC Methods for Carbamates
The following table summarizes typical validation parameters for HPLC-based analysis of carbamates, providing a benchmark for the expected performance of a method for this compound.
| Parameter | Typical Performance of HPLC Methods for Carbamates |
| Linearity (R²) | > 0.995[5][6] |
| Accuracy (% Recovery) | 80 - 120%[5] |
| Precision (% RSD) | < 15%[5] |
| Limit of Detection (LOD) | 0.69 - 6.08 µg/kg[5] |
| Limit of Quantification (LOQ) | 2.10 - 18.43 µg/kg[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative with high selectivity and sensitivity, particularly when derivatization is employed to improve the volatility and thermal stability of the carbamates.
Experimental Protocol: A General GC-MS Method for Carbamates
This protocol outlines a general approach for carbamate analysis by GC-MS, which can be optimized for this compound.[6]
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Due to the thermal lability of many carbamates, a derivatization step is often necessary. "Flash alkylation" in the injector port is a technique that has been successfully used.[6] This involves co-injection of the sample with a methylating agent.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C (for flash alkylation).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60 °C and ramping up to 280 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
-
Performance Characteristics of GC-MS Methods for Carbamates
The table below presents typical validation parameters for GC-MS analysis of carbamates.
| Parameter | Typical Performance of GC-MS/MS Methods for Carbamates |
| Linearity (R²) | > 0.99[6] |
| Precision (% RSD) | < 15% for replicate injections[6] |
| Limit of Detection (LOD) | Comparable to or lower than HPLC methods, often in the low pg range. |
| Limit of Quantification (LOQ) | Typically in the sub-µg/L to µg/L range. |
Method Validation Workflow and Key Parameters
The validation of an analytical method ensures its suitability for the intended purpose.[7][8] The following diagram illustrates the typical workflow for analytical method validation.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. NEMI Method Summary - D5315 [nemi.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispec.co.th [scispec.co.th]
- 7. seejph.com [seejph.com]
- 8. biopharminternational.com [biopharminternational.com]
Comparative Guide to Purity Analysis of Methyl (4-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of methyl (4-formylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. We present a detailed High-Performance Liquid Chromatography (HPLC) method, alongside alternative techniques, supported by experimental protocols and comparative data to assist researchers in selecting the most suitable approach for their needs.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This guide compares the use of a newly developed Reverse-Phase HPLC (RP-HPLC) method with established analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Titrimetry, for the purity assessment of this compound.
Methods Comparison
A summary of the key performance characteristics of each analytical method is presented below.
| Feature | RP-HPLC with UV Detection | Quantitative ¹H-NMR | Titrimetry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Quantitation based on the integral of a specific proton signal relative to a certified internal standard. | Quantitation of the aldehyde functional group via a chemical reaction with a titrant. |
| Specificity | High; can separate the main compound from structurally similar impurities. | High; provides structural information and can distinguish between different compounds. | Low; any compound with an aldehyde group will react. |
| Sensitivity | High (µg/mL to ng/mL range). | Moderate (mg/mL range). | Low (mg/mL range). |
| Precision | Excellent (RSD < 2%). | Excellent (RSD < 1%). | Good (RSD < 5%). |
| Analysis Time | ~15 minutes per sample. | ~10 minutes per sample. | ~30 minutes per sample. |
| Instrumentation | HPLC system with UV detector. | NMR spectrometer. | Autotitrator or manual titration apparatus. |
| Sample Prep | Simple dilution. | Dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable solvent. |
| Primary Use | Routine quality control, impurity profiling. | Absolute purity determination, structural confirmation. | Assay of bulk material where aldehyde is the main component. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
RP-HPLC Method for Purity of this compound
This method is based on established principles for the analysis of aromatic carbamates and related compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-10 min: 30% A to 70% A
-
10-12 min: 70% A to 30% A
-
12-15 min: 30% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the expected absorbance of the aromatic ring and formyl group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities: Based on the likely synthesis from 4-aminobenzaldehyde and a methylating agent, potential impurities that can be monitored include:
-
4-Aminobenzaldehyde: The starting material.
-
4-Formylphenyl isocyanate: A reactive intermediate.
-
Bis(4-formylphenyl)urea: From the reaction of the isocyanate with any water present.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of the analyte's purity against a certified reference standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons.
-
Number of Scans: 16 or higher for good signal-to-noise.
Sample Preparation:
-
Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their molecular weights and the number of protons giving rise to each signal.
Titrimetric Analysis of the Aldehyde Group
This classic chemical method can be used for the assay of the bulk material.
Principle: The aldehyde group of this compound is reacted with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid which is then titrated with a standardized solution of sodium hydroxide.
Reagents:
-
Hydroxylamine hydrochloride solution (0.5 M in 60% ethanol).
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Bromophenol blue indicator.
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a flask.
-
Add 50 mL of the hydroxylamine hydrochloride solution.
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Titrate the liberated HCl with 0.1 M NaOH to a bromophenol blue endpoint (from yellow to blue-violet).
-
Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution.
Calculation: The percentage purity is calculated based on the volume of NaOH consumed in the titration of the sample versus the blank.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for the HPLC and qNMR analyses.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. The RP-HPLC method is highly suitable for routine quality control and for identifying and quantifying impurities. qNMR is the method of choice for obtaining an absolute purity value and for confirming the structure of the main component and any impurities. Titrimetry offers a simple, cost-effective assay method for bulk material where high specificity is not required. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the quality of this important pharmaceutical intermediate.
A Comparative Guide to Methyl (4-formylphenyl)carbamate and Other Benzaldehyde Derivatives for Researchers
For researchers and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step. Benzaldehyde derivatives, a versatile class of organic compounds, have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of methyl (4-formylphenyl)carbamate with other key benzaldehyde derivatives, supported by experimental data to inform research and development decisions.
This publication delves into the physicochemical properties, synthesis, and biological activities of this compound in comparison to other benzaldehyde derivatives bearing either electron-donating or electron-withdrawing groups. The aim is to provide an objective resource for selecting suitable candidates for further investigation in drug discovery programs.
Physicochemical Properties: A Comparative Overview
The electronic nature of the substituent on the benzaldehyde ring significantly influences its physicochemical properties, such as reactivity and lipophilicity. These properties, in turn, affect the compound's biological activity and pharmacokinetic profile.
| Compound | Substituent at C4 | Substituent Nature | Molecular Weight ( g/mol ) | LogP (Predicted) |
| Benzaldehyde | -H | Neutral | 106.12 | 1.48 |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | 136.15 | 1.76 |
| 4-Hydroxybenzaldehyde | -OH | Electron-Donating | 122.12 | 1.38 |
| This compound | -NHCOOCH₃ | Electron-Donating (Resonance)/Withdrawing (Inductive) | 179.17 | 1.5 (Estimated) |
| 4-Nitrobenzaldehyde | -NO₂ | Electron-Withdrawing | 151.12 | 1.87 |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | 140.57 | 2.14 |
| 4-Cyanobenzaldehyde | -CN | Electron-Withdrawing | 131.13 | 1.56 |
Note: The LogP value for this compound is an estimation based on structurally similar compounds due to the lack of direct experimental data in the searched literature.
Synthesis of this compound and Related Derivatives
The synthesis of this compound can be achieved through the reaction of 4-aminobenzaldehyde with methyl chloroformate in the presence of a base. This is a standard procedure for the formation of carbamates from amines.
General Experimental Protocol for Carbamate Synthesis:
-
Dissolution: Dissolve 4-aminobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution and cool the mixture in an ice bath.
-
Acylation: Add methyl chloroformate dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
This protocol can be adapted for the synthesis of other carbamate derivatives by using the corresponding aniline and chloroformate.
Comparative Biological Activity: Focus on Tyrosinase Inhibition
Benzaldehyde derivatives have been extensively studied as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them attractive targets for the development of skin-whitening agents and treatments for hyperpigmentation disorders. The inhibitory activity is highly dependent on the nature of the substituent on the phenyl ring.
| Compound | Substituent at C4 | IC₅₀ (µM) for Tyrosinase Inhibition | Inhibition Type |
| Benzaldehyde | -H | 31.0[1] | Partial Noncompetitive[1] |
| 4-Methoxybenzaldehyde | -OCH₃ | 7.0 (as thiosemicarbazone)[2] | Mixed[2] |
| 4-Hydroxybenzaldehyde | -OH | 0.76 (as thiosemicarbazone)[2] | Mixed[2] |
| This compound | -NHCOOCH₃ | Data not available | - |
| 4-Nitrobenzaldehyde | -NO₂ | 1846[3] | Noncompetitive[3] |
| 4-Chlorobenzaldehyde | -Cl | 175[3] | Partial Noncompetitive[3] |
| 4-Cyanobenzaldehyde | -CN | 822[3] | Mixed[3] |
| Kojic Acid (Standard) | - | ~10-300[4] | Competitive/Mixed |
Note: The IC₅₀ values for 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde are for their thiosemicarbazone derivatives, which are known to enhance tyrosinase inhibitory activity. Direct IC₅₀ data for this compound against tyrosinase was not found in the reviewed literature.
The data suggests that electron-donating groups, such as hydroxyl and methoxy, can enhance the inhibitory activity of benzaldehyde derivatives against tyrosinase, particularly when derivatized as thiosemicarbazones.[2][5] In contrast, strong electron-withdrawing groups like the nitro group significantly decrease the inhibitory potency.[3] The carbamate group in this compound has both electron-donating resonance and electron-withdrawing inductive effects, making its direct comparison challenging without experimental data. However, based on the trends observed, it is plausible that it could exhibit moderate inhibitory activity.
Signaling Pathway Modulation
Benzaldehyde derivatives have been shown to modulate various signaling pathways involved in inflammation and cellular stress. For instance, some benzaldehydes can suppress the MAPK signaling pathway, which is implicated in inflammatory responses.[2] In the context of tyrosinase inhibition, the primary mechanism is the direct interaction with the enzyme, which is a key component of the melanogenesis pathway regulated by signaling cascades like the cAMP-dependent pathway.[5]
Below are diagrams illustrating a general experimental workflow for evaluating tyrosinase inhibitors and the simplified melanogenesis signaling pathway.
Caption: Experimental workflow for synthesis and evaluation of tyrosinase inhibitors.
Caption: Simplified signaling pathway of melanogenesis and the point of inhibition.
Conclusion and Future Directions
This guide highlights the importance of the chemical nature of substituents on the benzaldehyde scaffold for modulating biological activity, particularly as tyrosinase inhibitors. While benzaldehyde derivatives with electron-donating groups show promise, a significant data gap exists for this compound.
For researchers, this presents a clear opportunity for further investigation. The synthesis and subsequent biological evaluation of this compound are crucial next steps to fully understand its potential. Comparative studies against a panel of tyrosinase inhibitors and other relevant biological targets will provide valuable insights into its structure-activity relationship and potential therapeutic applications. The detailed experimental protocols and comparative data provided herein serve as a foundational resource for initiating such research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Methyl (4-formylphenyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the confirmation of the chemical structure of methyl (4-formylphenyl)carbamate. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predicted spectroscopic data and compares it with experimental data from structurally similar analogs. This approach provides a robust framework for researchers to confirm the synthesis and purity of this compound.
Spectroscopic Data Comparison
The structural confirmation of an organic molecule like this compound relies on the unique fingerprints generated by various spectroscopic techniques. This section presents a comparative analysis of predicted data for the target molecule against experimental data from key structural analogs.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound Name | Aromatic Protons (ortho to -CHO) | Aromatic Protons (ortho to -NHCOO) | -NH Proton | -OCH₃ Proton | -CHO Proton |
| This compound (Predicted) | ~7.85 (d) | ~7.60 (d) | ~8.50 (s, br) | ~3.78 (s) | ~9.90 (s) |
| Methyl phenylcarbamate (Experimental) | 7.38-7.29 (m) | 7.06 (t) | 6.79 (s, br) | 3.77 (s) | N/A |
| Ethyl N-(4-methylphenyl)carbamate (Experimental) | 7.25 (d) | 7.08 (d) | 6.65 (s, br) | N/A | N/A |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound Name | C=O (Carbamate) | C=O (Aldehyde) | Aromatic C (quaternary, attached to -NH) | Aromatic C (quaternary, attached to -CHO) | Aromatic CH (ortho to -CHO) | Aromatic CH (ortho to -NH) | -OCH₃ |
| This compound (Predicted) | ~153.5 | ~191.0 | ~143.0 | ~133.0 | ~130.0 | ~118.0 | ~52.5 |
| Methyl phenylcarbamate (Experimental) | 154.2 | N/A | 138.1 | N/A | 129.1 | 123.4, 118.8 | 52.3 |
| Ethyl N-(4-methylphenyl)carbamate (Experimental) | 153.8 | N/A | 135.4 | 132.8 | 129.8 | 119.1 | N/A |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch (Carbamate) | C=O Stretch (Aldehyde) | C-O Stretch |
| This compound (Predicted) | ~3300 | ~1730 | ~1700 | ~1220 |
| Methyl phenylcarbamate (Experimental) | 3310 | 1735 | N/A | 1230 |
| 4-Methylphenyl carbamate (Experimental) | 3390-3339 | 1700 | N/A | 1216[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 179 | 148, 120, 92 |
| Methyl phenylcarbamate (Experimental) | 151 | 93, 65 |
| Ethyl N-(4-methylphenyl)carbamate (Experimental) | 179 | 135, 107, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use an FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: Alternatively, inject the sample onto a liquid chromatography column to separate it from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow and Logic Diagrams
To visually represent the process of spectroscopic confirmation, the following diagrams are provided in the DOT language.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Relationship between structural features and expected spectroscopic signals.
References
A Comparative Analysis of the Reactivity of Methyl (4-formylphenyl)carbamate and 4-formylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Benzaldehyde Derivatives
In the landscape of chemical synthesis and drug development, the reactivity of functional groups dictates the design and success of molecular scaffolding and derivatization. This guide provides an in-depth comparative study of two key benzaldehyde derivatives: methyl (4-formylphenyl)carbamate and 4-formylphenyl acetate. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these compounds in various synthetic and biological applications.
This comparison will focus on two primary aspects of their chemical behavior: the reactivity of the formyl group towards nucleophilic attack and the stability of the carbamate versus the acetate functional group. This analysis is supported by established principles of organic chemistry and includes detailed experimental protocols for validation.
Executive Summary of Comparative Reactivity
The key distinction in the reactivity of this compound and 4-formylphenyl acetate lies in the electronic nature of the carbamate and acetate substituents. The methylcarbamate group, through the nitrogen's lone pair, can act as a resonance electron-donating group, albeit with an inductive electron-withdrawing effect from the carbonyl. Conversely, the acetate group is predominantly an electron-withdrawing group due to the electronegativity of the oxygen atoms. These electronic differences significantly influence the electrophilicity of the formyl group's carbonyl carbon and the stability of the respective ester and carbamate linkages.
| Feature | This compound | 4-formylphenyl acetate |
| Formyl Group Reactivity | Less reactive towards nucleophiles | More reactive towards nucleophiles |
| Carbamate/Acetate Stability | More stable to hydrolysis | Less stable to hydrolysis |
| Electronic Effect of Substituent | Overall electron-donating (by resonance) | Electron-withdrawing (inductive) |
Reactivity of the Formyl Group: A Tale of Two Substituents
The reactivity of the aldehyde (formyl) group is primarily governed by the electrophilicity of its carbonyl carbon. Nucleophilic addition, a cornerstone reaction for aldehydes, is accelerated by electron-withdrawing groups on the aromatic ring and decelerated by electron-donating groups.[1][2][3][4][5][6][7]
The acetate group (-OAc) in 4-formylphenyl acetate is electron-withdrawing, increasing the partial positive charge on the carbonyl carbon of the formyl group. This heightened electrophilicity makes it more susceptible to attack by nucleophiles. In contrast, the methylcarbamate group (-NHCOOCH3) in this compound exhibits a net electron-donating effect through resonance, which reduces the electrophilicity of the formyl carbon, thereby decreasing its reactivity towards nucleophiles.[1]
This difference in reactivity can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). For nucleophilic addition to benzaldehydes, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction.[8][9][10][11][12][13] We can predict that in a comparative kinetic study, 4-formylphenyl acetate would exhibit a faster reaction rate for nucleophilic additions compared to this compound.
References
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. nitt.edu [nitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. web.viu.ca [web.viu.ca]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. researchgate.net [researchgate.net]
Validating the Structure of Methyl (4-formylphenyl)carbamate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of methyl (4-formylphenyl)carbamate derivatives, complete with expected data, detailed experimental protocols, and workflow visualizations.
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information to build a complete and accurate picture of the molecule's connectivity and spatial arrangement. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this context.
Comparative Data Analysis
A cornerstone of structural validation is the comparison of experimentally obtained data with expected values. While specific data for every new derivative will be unique, the foundational structure of this compound provides a predictable spectroscopic fingerprint. The following table summarizes the expected and comparative data for the parent compound, which can be used as a benchmark for its derivatives.
| Analytical Technique | Parameter | Expected Data for this compound | Comparison with Alternative Structures |
| ¹H NMR | Chemical Shift (δ) | Aldehyde proton (~9.9 ppm), Aromatic protons (doublets, ~7.4 and 7.8 ppm), NH proton (~8.5 ppm, broad), Methyl protons (~3.8 ppm) | The position of the aldehyde proton is highly characteristic. Substitution on the aromatic ring will alter the chemical shifts and splitting patterns of the aromatic protons. The NH proton's chemical shift can vary with solvent and concentration. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~154 ppm), Aldehyde carbon (~191 ppm), Aromatic carbons (~118-145 ppm), Methyl carbon (~53 ppm) | The chemical shifts of the carbonyl and aldehyde carbons are key identifiers. Aromatic substitution will cause predictable shifts in the corresponding carbon signals. |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z = 179 | The molecular ion peak confirms the molecular weight. Fragmentation patterns, such as the loss of the methoxy group (M-31) or the carbamate moiety, provide further structural evidence. Comparison with isomers would show a different fragmentation pattern. |
| X-ray Crystallography | Unit Cell Dimensions & Space Group | To be determined experimentally | Provides unambiguous 3D structure, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural confirmation and can distinguish between polymorphs.[1] |
Experimental Workflow and Methodologies
The validation of a newly synthesized this compound derivative typically follows a logical progression of experiments. The following diagram illustrates a standard workflow.
Caption: A typical experimental workflow for the synthesis and structural validation of a new chemical entity.
Detailed Experimental Protocols
Below are detailed protocols for the key analytical techniques used in the structural validation of this compound derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient. For complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns, and coupling constants to assign signals to specific protons and carbons in the molecule.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules and will likely produce a clear molecular ion and fragmentation pattern.[3][4] Electrospray Ionization (ESI) can be used for less volatile or more fragile derivatives.[5]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[6]
-
Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then correlated with the proposed structure.
-
3. Single-Crystal X-ray Crystallography
-
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).[7][8]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in a beam of X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.[9]
-
Analysis: Analyze the resulting 3D model to confirm the molecular structure, including stereochemistry, and to identify any intermolecular interactions in the crystal lattice.
-
Logical Relationships in Structure Determination
Caption: The logical integration of data from multiple analytical techniques leads to the confirmation of a chemical structure.
By systematically applying these techniques and comparing the acquired data with expected values, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their scientific findings and the progression of their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in Carbamate Pesticide Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Immunoassays
Immunoassays are analytical methods that rely on the specific binding of an antibody to its target analyte.[1] However, antibodies may also bind to other structurally similar compounds, a phenomenon known as cross-reactivity.[2] In the context of pesticide analysis, understanding cross-reactivity is crucial as it can lead to false-positive results or inaccurate quantification of the target analyte. Cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
Cross-Reactivity of Carbamate Pesticides in Immunoassays
The following table summarizes cross-reactivity data from various studies on carbofuran, an N-methylcarbamate pesticide. This data provides insights into how structural modifications can affect antibody recognition and can be used to infer potential cross-reactants for methyl (4-formylphenyl)carbamate.
| Compound | Class/Structure | Antibody Target | Assay Type | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Carbofuran | N-methylcarbamate | Carbofuran | ELISA | 0.7 | 100 | --INVALID-LINK--[1] |
| Benfuracarb | N-methylcarbamate | Carbofuran | ELISA | - | 18-37 | --INVALID-LINK--[1] |
| Furathiocarb | N-methylcarbamate | Carbofuran | ELISA | - | 18-37 | --INVALID-LINK--[1] |
| Bendiocarb | N-methylcarbamate | Carbofuran | ELISA | - | 18-37 | --INVALID-LINK--[1] |
| Carbofuran-hydroxy | Carbofuran metabolite | Carbofuran | ELISA | - | 18-37 | --INVALID-LINK--[1] |
| Isoprocarb | N-methylcarbamate | Isoprocarb | ELISA | 8.4 | 100 | --INVALID-LINK--[3] |
| Fenobucarb | N-methylcarbamate | Isoprocarb | ELISA | - | 84.6 | --INVALID-LINK--[3] |
| Carbaryl | N-methylcarbamate | Carbaryl | ELISA | 13.8 | 100 | --INVALID-LINK--[3] |
| Aldicarb | N-methylcarbamate | Aldicarb | ELISA | 0.432 | 100 | --INVALID-LINK--[4] |
| Aldicarb analogs | - | Aldicarb | ELISA | - | <1 | --INVALID-LINK--[4] |
| Benfuracarb | N-methylcarbamate | Carbofuran | ELISA | - | 72.0 - 83.7 | --INVALID-LINK--[5] |
| Carbosulfan | N-methylcarbamate | Carbofuran | ELISA | - | 72.0 - 83.7 | --INVALID-LINK--[5] |
| 3-hydroxy-carbofuran | Carbofuran metabolite | Carbofuran | ELISA | - | 72.0 - 83.7 | --INVALID-LINK--[5] |
| Other carbamate pesticides | - | Carbofuran | ELISA | - | <1 | --INVALID-LINK--[5] |
Experimental Protocols
The development of an immunoassay for a small molecule like this compound involves several key steps, from hapten synthesis to the final assay validation.
Hapten Synthesis and Carrier Protein Conjugation
Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[6] A common strategy for carbamates is to introduce a spacer arm with a terminal carboxylic acid group, which can then be coupled to the amine groups of a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][6][7]
The active ester method is frequently used for this conjugation.[4] This involves activating the carboxylic acid group of the hapten with N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an NHS ester. This activated hapten is then reacted with the carrier protein.
Antibody Production
The resulting immunogen is used to immunize animals (typically mice or rabbits) to produce antibodies. For monoclonal antibodies, hybridoma technology is employed, which involves fusing antibody-producing B cells from the immunized animal with myeloma cells.[7] Polyclonal antibodies are collected from the serum of the immunized animal.[6]
Immunoassay Development
A common format for detecting small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). In a direct competitive ELISA, the hapten is conjugated to an enzyme. In an indirect competitive ELISA, the hapten is conjugated to a protein and coated onto the microplate wells.
Indirect Competitive ELISA Protocol:
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., hapten-ovalbumin).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture of the specific antibody and the sample (containing the free analyte) is added to the wells. The free analyte and the coated hapten compete for binding to the limited number of antibody binding sites.
-
Washing: Unbound reagents are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Conclusion
The development of a specific immunoassay for this compound requires careful consideration of hapten design to minimize cross-reactivity with other structurally related compounds. The data from analogous N-methylcarbamate pesticides, such as carbofuran, demonstrate that while high specificity can be achieved, cross-reactivity with metabolites and other similar pesticides is a significant factor. The experimental protocols outlined in this guide provide a solid foundation for researchers to produce and characterize antibodies and develop sensitive and specific immunoassays for their target carbamate compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of monoclonal antibody-based immunoassays to the N-methylcarbamate pesticide carbofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Methyl (4-formylphenyl)carbamate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. Methyl (4-formylphenyl)carbamate is a valuable bifunctional molecule, incorporating both a reactive aldehyde and a carbamate moiety, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates. However, the purity of commercially available batches can vary, necessitating robust analytical methods for its assessment. This guide provides a comparative overview of key analytical techniques, detailed experimental protocols, and insights into potential impurities.
Analytical Methodologies for Purity Determination
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods for this purpose. Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation of impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| HPLC-UV | Separation based on polarity, with UV detection. | Excellent for quantifying known and unknown impurities with UV chromophores. High precision and robustness. | Requires reference standards for accurate quantification of impurities. May not detect non-UV active impurities. | >90% |
| GC-MS | Separation of volatile compounds followed by mass-based identification. | High sensitivity and excellent for identifying volatile and semi-volatile impurities. Provides structural information. | The compound may require derivatization to improve thermal stability and prevent degradation in the injector. | >95% |
| Quantitative ¹H NMR (qNMR) | Measures the concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard. | Provides an absolute purity value without the need for a specific reference standard of the compound itself. Detects a wide range of impurities.[1] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. | >90% |
Potential Impurities in Commercial this compound
Understanding the synthetic route to this compound is crucial for predicting potential impurities. A common synthetic pathway involves the reaction of a 4-aminobenzaldehyde precursor with methyl chloroformate.
Caption: Synthetic pathway and potential impurities.
Based on this, common impurities may include:
-
Unreacted Starting Materials: Residual 4-aminobenzaldehyde.
-
Reagent-derived Impurities: Dimethyl carbonate, which can form from the reaction of methyl chloroformate with any residual methanol.[2] Methyl chloride can also be a potential impurity from the manufacturing of methyl chloroformate.[2]
-
Side-Reaction Products: Self-condensation or polymerization products of the aromatic aldehyde, especially under non-optimal reaction or storage conditions.
Experimental Protocols
Below are detailed protocols for the key analytical methods.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of purity and the detection of non-volatile impurities.
Caption: HPLC experimental workflow.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, for instance, starting with a 50:50 (v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For higher accuracy, a reference standard should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities.
Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenylmethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 70°C for 1 min), then ramp up to a higher temperature (e.g., 300°C at 10°C/min) and hold for several minutes.
-
Injector Temperature: 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV, with a scan range of m/z 30-500.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
Quantitative ¹H NMR (qNMR)
qNMR provides a direct measure of purity against a certified internal standard.
Caption: qNMR experimental workflow.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters: Use a pulse sequence with a long relaxation delay (e.g., 5 times the longest T₁) to ensure complete relaxation of all protons for accurate integration.
-
Analysis:
-
Identify a well-resolved proton signal from the analyte and one from the internal standard.
-
Carefully integrate these signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparative Data Presentation
To illustrate the application of these methods, consider the hypothetical analysis of three different commercial batches of this compound.
Table 2: Hypothetical Purity Assessment of Commercial Batches
| Batch ID | HPLC Purity (% Area) | GC-MS Identified Impurities | qNMR Purity (%) | Overall Assessment |
| Batch A | 99.2% | 4-Aminobenzaldehyde (0.3%), Dimethyl Carbonate (0.1%) | 98.9 ± 0.5% | High purity, suitable for most applications. |
| Batch B | 97.5% | 4-Aminobenzaldehyde (1.8%), Unknown impurity at RT 5.2 min | 97.1 ± 0.6% | Moderate purity, may require recrystallization for sensitive applications. |
| Batch C | 95.1% | 4-Aminobenzaldehyde (3.5%), Dimer by-product (1.0%) | 94.8 ± 0.7% | Lower purity, significant levels of starting material. Not recommended for critical use without purification. |
Conclusion
A multi-technique approach is recommended for a comprehensive assessment of the purity of commercial this compound. HPLC provides excellent quantitative information on major components, GC-MS is invaluable for identifying volatile impurities, and qNMR offers a robust method for absolute purity determination. By employing these methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. Researchers should be aware that some suppliers do not provide detailed analytical data, making in-house verification a critical step in the research process.[4]
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4039569A - Methyl chloroformate process - Google Patents [patents.google.com]
- 3. Determination of Methyl Carbamate and Ethyl Carbamate in White Liquor by GC-MS [spkx.net.cn]
- 4. 4-FORMYLPHENYL N-PHENYLCARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
comparing the efficacy of different synthetic routes to methyl (4-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to methyl (4-formylphenyl)carbamate, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficacy of each route is evaluated based on reaction yield, conditions, and starting materials. Detailed experimental protocols and characterization data are provided to support researchers in selecting the optimal synthetic strategy for their specific needs.
Comparison of Synthetic Routes
Two prevalent methods for the synthesis of this compound involve the reaction of 4-aminobenzaldehyde with either methyl chloroformate or dimethyl carbonate. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficacy.
| Parameter | Route 1: Methyl Chloroformate | Route 2: Dimethyl Carbonate |
| Starting Materials | 4-Aminobenzaldehyde, Methyl Chloroformate | 4-Aminobenzaldehyde, Dimethyl Carbonate |
| Reaction Yield | High (typically >90%) | Moderate to High (70-90%) |
| Reaction Time | Relatively short (1-4 hours) | Longer (4-24 hours) |
| Reaction Temperature | Low (0-25 °C) | Elevated (typically >100 °C) |
| Reagent Toxicity | Methyl chloroformate is toxic and corrosive | Dimethyl carbonate is a greener, less toxic reagent |
| Byproducts | Hydrochloric acid (requires a base to neutralize) | Methanol |
| Catalyst | Often requires a base (e.g., pyridine, triethylamine) | Often requires a catalyst (e.g., sodium methoxide, zinc acetate) |
Experimental Protocols
Route 1: Synthesis of this compound via Methyl Chloroformate
This method is a classic and efficient route for the formation of carbamates from amines. The reaction proceeds readily at low temperatures and typically results in high yields.
Materials:
-
4-Aminobenzaldehyde
-
Methyl chloroformate
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: >90%
Route 2: Synthesis of this compound via Dimethyl Carbonate
This route is considered a "greener" alternative due to the lower toxicity of dimethyl carbonate compared to methyl chloroformate. However, it often requires higher temperatures and longer reaction times to achieve comparable yields.
Materials:
-
4-Aminobenzaldehyde
-
Dimethyl carbonate (can also be used as the solvent)
-
Sodium methoxide (or another suitable catalyst)
-
Methanol (for workup)
Procedure:
-
Combine 4-aminobenzaldehyde (1.0 eq) and a significant excess of dimethyl carbonate in a sealed reaction vessel.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
-
Heat the mixture to a temperature between 120-150 °C and stir for 4-24 hours. The reaction should be carried out in a sealed tube or under pressure to prevent the evaporation of dimethyl carbonate.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography.
Expected Yield: 70-90%
Experimental Workflows
The following diagrams illustrate the general workflows for the two synthetic routes described.
Caption: Workflow for the synthesis of this compound using methyl chloroformate.
Safety Operating Guide
Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl (4-formylphenyl)carbamate, a compound featuring both a carbamate ester and an aromatic aldehyde functional group. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is founded on the known hazards of its constituent functional groups and general best practices for laboratory chemical waste management.
I. Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand the potential hazards associated with its chemical structure.
Aromatic Aldehydes:
-
Toxicity: Aromatic aldehydes can be toxic if ingested, inhaled, or absorbed through the skin. Lower molecular weight aldehydes tend to be more toxic.[1]
-
Irritation: They can be irritating to the skin, eyes, and respiratory tract.[2]
-
Reactivity: Aldehydes are prone to oxidation, especially when exposed to air, which can form carboxylic acids.[3][4] They can also undergo self-condensation or polymerization reactions, which can be exothermic.[4]
-
Flammability: While aromatic aldehydes are generally less flammable than their aliphatic counterparts, they are often combustible.[1]
Carbamate Esters:
-
Toxicity: Carbamate esters are known for their potential to act as cholinesterase inhibitors, similar to some pesticides.[5][6] This can lead to a range of health effects, from mild to severe, depending on the level of exposure.[5][6]
-
Carcinogenicity: Some carbamates are suspected or known carcinogens.[7]
-
Reactivity: Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[8]
Quantitative Data Summary
| Hazard Category | Aromatic Aldehydes (General) | Carbamate Esters (e.g., Ethyl Carbamate) |
| Acute Oral Toxicity (LD50) | Varies; Benzaldehyde (rat): ~1300 mg/kg | Ethyl Carbamate (rat): 1809 mg/kg[7] |
| Primary Hazards | Irritant, potential sensitizer, combustible.[1][2][4] | Potential cholinesterase inhibitor, suspected carcinogen.[5] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids.[3][4] | Strong oxidants, strong acids, strong bases.[8] |
II. Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to safety protocols is paramount when handling and preparing this compound for disposal.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
III. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10] It must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for "this compound and related solid waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
-
-
Packaging Solid Waste:
-
Place solid this compound directly into the designated hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Keep the container closed at all times except when adding waste.
-
-
Handling Contaminated Materials:
-
Any materials that come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.
-
For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").
-
Indicate the approximate quantity of waste in the container.
-
-
Storage:
-
Arranging for Pickup and Disposal:
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are unsure how to proceed, contact your institution's emergency number or EHS department immediately.
-
-
Control the Spill (if safe to do so):
-
For small spills of solid material, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Do not use water to clean up the spill, as the compound's solubility is not well-defined and this could spread contamination.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep the absorbent material and spilled compound into the designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Logical Relationship of Safety and Disposal
Caption: Interrelationship of safety assessment, handling, and emergency preparedness.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.
References
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. naturalnicheperfume.com [naturalnicheperfume.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. epa.gov [epa.gov]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ICSC 0314 - ETHYL CARBAMATE [chemicalsafety.ilo.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Ensuring the safe handling of chemicals [who.int]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of Methyl (4-formylphenyl)carbamate: A Guide for Laboratory Professionals
Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling Methyl (4-formylphenyl)carbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of necessary personal protective equipment (PPE), handling procedures, and disposal plans based on the safety profiles of its constituent functional groups: aromatic aldehydes and carbamates.
This compound is a solid substance that requires careful handling to mitigate potential health risks. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract, while some carbamates are known to have toxic effects.[1][2][3] Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Chemical safety goggles forming a protective seal around the eyes.[3] | Protects against splashes and dust particles. |
| Skin Protection | - Nitrile or neoprene gloves.- Flame-retardant lab coat, fully buttoned with full-length sleeves.- Full-length pants and closed-toe shoes.[4] | Prevents skin contact with the chemical. Carbamates can be absorbed through the skin.[1] |
| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge and a particulate filter (NIOSH-approved) should be used when engineering controls are insufficient or during spill cleanup.[4] | Protects against inhalation of dust or vapors, which can cause respiratory irritation.[5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain a safe laboratory environment.
Handling Workflow
The following workflow outlines the key steps for safely handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Key Handling and Storage Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[6]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[2][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[5][6]
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Disposal Plan
Proper disposal of chemical waste is vital to protect the environment and comply with regulations.
Disposal Workflow
The following diagram illustrates the recommended disposal procedure for this compound and its contaminated materials.
Caption: Recommended procedure for the disposal of this compound waste.
Key Disposal Considerations:
-
Waste Characterization: Dispose of the chemical and any contaminated materials as hazardous waste.
-
Containers: Use appropriate, sealed containers for waste collection.
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.[6]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
- 1. dhss.delaware.gov [dhss.delaware.gov]
- 2. vigon.com [vigon.com]
- 3. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 4. wcu.edu [wcu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
